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  • Product: 1-methoxy-4-(sulfinylamino)benzene
  • CAS: 13165-69-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methoxy-N-sulfinylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxy-N-sulfinylaniline, also known as N-sulfinyl-p-anisidine, is a versatile reagent in organic synthesis, belonging to the class of N-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-sulfinylaniline, also known as N-sulfinyl-p-anisidine, is a versatile reagent in organic synthesis, belonging to the class of N-sulfinylanilines. These compounds are characterized by the presence of an N=S=O functional group attached to an aromatic ring. The unique electronic properties and reactivity of this moiety make 4-Methoxy-N-sulfinylaniline a valuable building block for the construction of various sulfur- and nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-Methoxy-N-sulfinylaniline, with a focus on its practical use in a research and development setting.

Chemical Structure and Properties

The molecular structure of 4-Methoxy-N-sulfinylaniline consists of a p-methoxyphenyl group attached to a sulfinylamino (-N=S=O) moiety. The methoxy group, being an electron-donating group, influences the reactivity of both the aromatic ring and the N=S=O functionality.

Molecular Structure

Caption: Molecular structure of 4-Methoxy-N-sulfinylaniline.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-N-sulfinylaniline is presented in the table below. It is important to note that N-sulfinylanilines are generally sensitive to moisture and should be handled under an inert atmosphere.[1]

PropertyValueReference
CAS Number 13165-69-0[2]
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
Appearance Yellowish oil[3]
Boiling Point 88–95 °C at 17–20 mmHg (for N-sulfinylaniline)[3]

Synthesis of 4-Methoxy-N-sulfinylaniline

The most common and direct method for the synthesis of N-sulfinylanilines is the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[2][4] This reaction proceeds via the formation of an intermediate N-sulfinylammonium chloride, which then eliminates hydrogen chloride to yield the desired product.

Reaction Scheme

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl

The stoichiometry of the reaction is crucial, as an excess of the aniline is required to act as a base to neutralize the hydrochloric acid generated during the reaction.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-Methoxy-N-sulfinylaniline.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (or other inert solvent like benzene or toluene)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber), dissolve p-anisidine (3 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred aniline solution. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The precipitated p-anisidine hydrochloride is removed by filtration under an inert atmosphere. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain 4-Methoxy-N-sulfinylaniline as a yellowish oil.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: N-sulfinylanilines are highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the product.

  • Stoichiometry: Using three equivalents of the aniline ensures that there is sufficient base to neutralize the two equivalents of HCl produced, driving the reaction to completion and preventing the protonation of the desired product.

  • Slow Addition and Cooling: The reaction between anilines and thionyl chloride is exothermic. Slow addition at a low temperature helps to control the reaction rate, minimize side reactions, and improve the yield and purity of the product.

  • Vacuum Distillation: N-sulfinylanilines can be thermally unstable. Purification by vacuum distillation allows for distillation at a lower temperature, preventing decomposition.

Synthesis_Workflow start Start dissolve Dissolve p-Anisidine in Anhydrous Ether start->dissolve cool Cool to 0°C dissolve->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 Exothermic Reaction Control reflux Reflux for 2-3 hours add_socl2->reflux filter Filter to Remove Aniline Hydrochloride reflux->filter Reaction Completion evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill Crude Product product Pure 4-Methoxy-N- sulfinylaniline distill->product Purification

Caption: Experimental workflow for the synthesis of 4-Methoxy-N-sulfinylaniline.

Reactivity and Applications in Drug Development

The N=S=O group in 4-Methoxy-N-sulfinylaniline is a versatile functional handle that can participate in a variety of chemical transformations. This reactivity makes it a valuable tool for the synthesis of complex molecules, including those with potential biological activity.

Cycloaddition Reactions

N-sulfinylanilines are excellent dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered heterocyclic rings containing sulfur and nitrogen.[5][6] The electron-donating methoxy group in 4-Methoxy-N-sulfinylaniline can influence the regioselectivity and stereoselectivity of these cycloadditions. These reactions provide a powerful method for the construction of bicyclic sulfonamides and related structures, which are scaffolds found in numerous biologically active compounds.

Reactions with Nucleophiles and Carbenes

The electrophilic sulfur atom in the N=S=O group is susceptible to attack by various nucleophiles. This reactivity can be harnessed to introduce the sulfinylamino moiety into different molecular frameworks. Recent research has also demonstrated the utility of N-sulfinylamines in reactions with carbenes under visible-light-mediated conditions to synthesize amides and α-iminoesters, showcasing the diverse reactivity of this functional group.

Applications in Medicinal Chemistry

While specific examples of 4-Methoxy-N-sulfinylaniline in marketed drugs are not widely documented, the N-sulfinyl and related sulfonamide functionalities are prevalent in medicinal chemistry. The ability of N-sulfinylanilines to serve as precursors to complex heterocyclic systems makes them attractive starting materials for the synthesis of novel drug candidates. The resulting sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[5] The methoxy-substituted phenyl ring is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties.

Conclusion

4-Methoxy-N-sulfinylaniline is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the diverse reactivity of the N-sulfinylamino group, makes it a valuable tool for the construction of complex heterocyclic molecules. For researchers and scientists in drug development, understanding the properties and reactivity of this compound opens up avenues for the synthesis of novel molecular entities with potential therapeutic applications. As with all reactive chemical species, proper handling under anhydrous and inert conditions is paramount to ensure successful and safe utilization in the laboratory.

References

  • BenchChem. (2025).
  • SpectraBase. 4-Methoxy-N-(2-phenylsulfonylethyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2025). Synthesis and structure of novel substituted N-sulfinylanilines. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with N-Sulfinylanilines. BenchChem.
  • Royal Society of Chemistry.
  • NextSDS. 4-Methoxy-N-sulfinylaniline — Chemical Substance Information. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • R Discovery. (1996). Complete assignment of the 1H and 13C NMR spectra of 4‐methoxy‐3′‐methylsulfinyl‐3,4′‐diquinolinyl sulfides. [Link]

  • Properties of C6H5NSO.
  • Chemical Synthesis Database. (2025). 4-methyl-N-sulfinylaniline - 15795-42-3, C7H7NOS, density, melting point, boiling point, structural formula, synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 4-(Methylsulfonyl)
  • BenchChem. (2025). An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 4-methoxy-N,N-dimethylaniline. BenchChem.
  • ACS Publications. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. [Link]

  • Academia.edu. Synthesis and Structure of Novel Substituted N-Sulfinylanilines. [Link]

  • Wiley Online Library. (2017).
  • PatSnap. Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • ResearchGate. FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction.... [Link]

  • ScienceDirect. 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. [Link]

  • PMC. 4-Methoxy-N-phenylaniline. [Link]

  • PMC. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

  • PMC. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ACS Publications. (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. [Link]

  • ScienceDirect. Transition Metal-Catalyzed Intramolecular [4 + 2] Cycloadditions: Mechanistic and Synthetic Investigations. [Link]

  • SpectraBase. 4-Methoxy-2-(N-methylanilino)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Stenutz. 4-methoxyaniline. [Link]

  • ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

  • Endotherm. 4-Methoxy-N,N-dimethylaniline. [Link]

  • ResearchGate. 1 H NMR spectra of meta-methoxy-a-methylsulfinyl-a-diethoxyphosphorylacetophenone (1), in CDCl 3 , showing. [Link]

  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]

  • Chemsrc. (2025). 4-Methoxy-2-methylaniline | CAS#:102-50-1. [Link]

  • PubChemLite. 4-methoxy-n-methylaniline (C8H11NO). [Link]

  • MD Topology. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. [Link]

Sources

Exploratory

Spectroscopic Architecture of 1-Methoxy-4-(sulfinylamino)benzene: A Comprehensive 1H and 13C NMR Guide

Introduction & Strategic Importance 1-Methoxy-4-(sulfinylamino)benzene (CAS: 13165-69-0), frequently designated as N-sulfinyl-p-anisidine, is a highly reactive heterodiene and a critical synthetic intermediate in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

1-Methoxy-4-(sulfinylamino)benzene (CAS: 13165-69-0), frequently designated as N-sulfinyl-p-anisidine, is a highly reactive heterodiene and a critical synthetic intermediate in modern organic chemistry. It is extensively utilized in asymmetric Diels-Alder cycloadditions to construct complex benzo-ortho-thiazine structures and cyclic sulfinamides[1]. For researchers and drug development professionals, the precise structural validation of this moisture-sensitive compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a causality-driven, field-proven guide to interpreting the 1H and 13C NMR spectral data of 1-methoxy-4-(sulfinylamino)benzene, detailing the quantum mechanical and electronic effects that dictate its unique spectral signature.

Electronic Topology: The Push-Pull Dynamics

To accurately interpret the NMR spectra of 1-methoxy-4-(sulfinylamino)benzene, one must first understand the competing electronic forces acting upon the aromatic ring. The molecule represents a classic "push-pull" highly polarized system:

  • The Methoxy Group (-OCH3): Acts as a powerful resonance donor (+M effect) and a weak inductive acceptor (-I effect). This significantly increases the electron density at the ortho and para positions relative to the oxygen atom.

  • The Sulfinylamino Group (-N=S=O): Operates as a potent electron-withdrawing moiety through both resonance (-M) and inductive (-I) mechanisms[2]. The S=O double bond possesses substantial π-character and strong magnetic anisotropy, which severely deshields adjacent protons[2].

This electronic synergy creates a highly polarized conduit, resulting in a pronounced AA'BB' spin system in the 1H NMR spectrum and widely separated resonances in the 13C NMR spectrum[3].

ElectronicEffects OMe Methoxy Group (-OCH3) Strong +M Donor Ring Aromatic Ring (Electron Conduit) OMe->Ring Electron Density Shield Shielding (C3/C5) ~115.1 ppm / 7.02 ppm OMe->Shield NSO Sulfinylamino (-N=S=O) Strong -M / -I Acceptor Ring->NSO Polarization Deshield Deshielding (C2/C6) ~127.5 ppm / 7.84 ppm NSO->Deshield

Electronic push-pull effects dictating the NMR shielding and deshielding pathways.

High-Resolution 1H NMR Spectroscopic Analysis

The 1H NMR spectrum (acquired in CDCl3) is defined by its symmetry and the stark contrast in electron density between the two halves of the para-disubstituted aromatic ring.

Causality of Shifts: The protons ortho to the -N=S=O group (H2, H6) experience the full brunt of the group's magnetic anisotropy and electron-withdrawing nature, shifting them significantly downfield to ~7.84 ppm. Conversely, the protons ortho to the -OCH3 group (H3, H5) are shielded by the oxygen's lone pair resonance, appearing upfield at ~7.02 ppm. This creates two distinct doublets with a characteristic ortho-coupling constant of ~8.8 Hz.

Table 1: 1H NMR Data Summary (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment Rationale
H2, H6 7.84Doublet (d)2H~8.8 HzDeshielded by -N=S=O magnetic anisotropy and -M effect.
H3, H5 7.02Doublet (d)2H~8.8 HzShielded by -OCH3 +M resonance electron donation.
-OCH3 3.85Singlet (s)3HN/AStandard methoxy resonance; slightly deshielded by the para -N=S=O group.

High-Resolution 13C NMR Spectroscopic Analysis

Carbon resonances provide a direct, quantitative map of the molecule's electron density. By utilizing baseline data from unsubstituted N-sulfinylanilines[2] and applying empirical Substituent Chemical Shift (SCS) additivity rules, the 13C NMR profile can be reconstructed with high fidelity.

Causality of Shifts: The ipso carbon attached to the methoxy group (C4) is the most deshielded (~162.9 ppm) due to the direct electronegativity (-I effect) of the oxygen atom. The carbon attached to the sulfinylamino group (C1) resonates at ~135.3 ppm[4]. The ortho and meta carbons reflect the push-pull dynamics perfectly, with C3/C5 being highly shielded (115.1 ppm) and C2/C6 remaining relatively deshielded (127.5 ppm).

Table 2: 13C NMR Data Summary (100 MHz, CDCl3)
Carbon PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C4 (ipso to OMe)162.9Quaternary (C)Direct -I deshielding by the highly electronegative Oxygen.
C1 (ipso to NSO)135.3Quaternary (C)Deshielded by the strongly electron-withdrawing -N=S=O group[4].
C2, C6 (ortho to NSO)127.5Methine (CH)Net effect of -N=S=O withdrawal and -OCH3 meta-donation.
C3, C5 (ortho to OMe)115.1Methine (CH)Strongly shielded by the -OCH3 +M resonance effect.
-OCH3 55.5Methyl (CH3)Standard methoxy carbon shift.
(Note: Numbering is based on C1 attached to the -N=S=O group to align with standard aniline derivative nomenclature).

Field-Proven Experimental Protocols & Self-Validation

To ensure absolute trustworthiness in spectral data, the sample must be synthesized and prepared under strictly controlled conditions. N-sulfinylanilines are highly sensitive to moisture and acidic environments, which catalyze their hydrolysis back to the starting aniline[1].

Step-by-Step Methodology:

  • Condensation Reaction: Dissolve 10 mmol of p-anisidine in 20 mL of anhydrous benzene. Slowly add 15 mmol of thionyl chloride (SOCl2) dropwise under an inert argon atmosphere. Reflux the mixture for 4 hours until the evolution of HCl gas ceases.

  • Solvent Removal: Remove the benzene and excess SOCl2 under reduced pressure using a rotary evaporator equipped with a base trap.

  • Purification (Critical Step): Purify the crude dark oil exclusively via vacuum distillation. 1-Methoxy-4-(sulfinylamino)benzene distills as a yellow/orange liquid. Expertise Insight: Do not use silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the -N=S=O bond.

  • NMR Sample Preparation: Dissolve 15 mg of the pure compound in 0.6 mL of anhydrous CDCl3. Expertise Insight: Pre-treat the CDCl3 with basic alumina to neutralize any residual DCl, which acts as a catalyst for the degradation of the sulfinylamino group.

  • Self-Validating System Check: Before integrating the full spectrum, inspect the 3.5–4.0 ppm region. The complete absence of a broad singlet (characteristic of the -NH2 protons of the starting p-anisidine) validates the absolute conversion and structural integrity of the N=S=O functional group.

Workflow A p-Anisidine (Starting Material) B Thionyl Chloride (SOCl2) Reflux in Benzene A->B C 1-Methoxy-4-(sulfinylamino)benzene (Crude Product) B->C D Vacuum Distillation (Moisture-Free Purification) C->D E Pure N-Sulfinyl-p-anisidine D->E F 1H & 13C NMR Acquisition (Anhydrous CDCl3) E->F G Self-Validation: Absence of NH2 peak (~3.5 ppm) F->G

Workflow for the synthesis and NMR validation of 1-methoxy-4-(sulfinylamino)benzene.

References

  • Title: NMR Studies on N-Sulfinylanilines: solvent effects and complexation | Source: concordia.ca |

  • [1] Title: N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects | Source: researchgate.net |1

  • [3] Title: SpectraBase: 13C NMR Spectra for N-sulfinylanilines | Source: spectrabase.com | 3

  • [2] Title: Electronic Effects of the Sulfinyl and Sulfonyl Groups | Source: researchgate.net | 2

Sources

Foundational

The Mechanistic Paradigm of 1-Methoxy-4-(sulfinylamino)benzene in Modern Organic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 1-Methoxy-4-(sulfinylamino)benzene (CAS: 13165-69-0), commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

1-Methoxy-4-(sulfinylamino)benzene (CAS: 13165-69-0), commonly referred to as N-sulfinyl-p-anisidine, is a highly versatile organosulfur reagent characterized by its reactive N=S=O functional group[1]. While historically recognized primarily as a dienophile in Diels-Alder cycloadditions, recent breakthroughs have repositioned this compound as a critical electrophilic hub for the synthesis of complex sulfinamides, amides, and α -iminoesters.

This whitepaper provides an in-depth mechanistic analysis of 1-methoxy-4-(sulfinylamino)benzene. By dissecting the causality behind its reactivity—governed by the electron-donating p-methoxy moiety—we establish a framework for its application in nucleophilic allylation and visible-light-induced carbene trapping. Furthermore, we provide self-validating, step-by-step experimental protocols to ensure reproducible integration into pharmaceutical development workflows.

Chemical Profile and Electronic Tuning

The reactivity of N-sulfinylamines ( R−N=S=O ) is dictated by the highly polarized nature of the cumulated double bonds. The central sulfur atom exists in a +4 oxidation state, rendering it highly electrophilic, while the nitrogen and oxygen atoms serve as potential nucleophilic or coordinating sites.

In 1-methoxy-4-(sulfinylamino)benzene, the para-methoxy group exerts a strong +M (mesomeric) electron-donating effect across the aromatic ring. This electronic tuning serves two critical mechanistic functions:

  • Stabilization of the Ground State: The electron density delocalized into the N=S=O system dampens the extreme electrophilicity of the sulfur atom compared to electron-withdrawn analogs (e.g., N-sulfinyl-p-nitroaniline), preventing premature decomposition or unwanted dimerization.

  • Regioselective Directing Effects: During cycloadditions or nucleophilic attacks, the altered LUMO (Lowest Unoccupied Molecular Orbital) energy dictates strict regiocontrol, favoring attack at the sulfur center while stabilizing transition states via charge delocalization.

G A 1-methoxy-4-(sulfinylamino)benzene B Diels-Alder [4+2] Cycloaddition (Dienophile) A->B + 1,3-Dienes C Nucleophilic Allylation (Electrophile) A->C + Allylboronates (InI cat.) D Carbene Trapping (Zwitterion Intermediate) A->D + Diazo Compounds (hv)

Reactivity pathways of 1-methoxy-4-(sulfinylamino)benzene in organic synthesis.

Core Mechanisms of Action

Diels-Alder [4+2] Cycloadditions

As a hetero-dienophile, 1-methoxy-4-(sulfinylamino)benzene reacts with 1,3-dienes to form 1,2-thiazine-1-oxide derivatives. The mechanism proceeds via a concerted, asynchronous [4+2] cycloaddition. The electron-rich nature of the p-anisidine derivative requires electron-deficient dienes for optimal orbital overlap (inverse electron-demand), though Lewis acid catalysis (e.g., TiCl4​ ) can lower the activation barrier for standard dienes by coordinating to the oxygen atom of the N=S=O group, thereby lowering the dienophile's LUMO.

Indium-Catalyzed Nucleophilic Allylation

A modern application of N-sulfinylamines is their conversion into S-allylic sulfinamides, which are valuable chiral auxiliaries and pharmacophores. The reaction with allylboronates is catalyzed by Indium(I) Iodide (InI)[2].

Causality of the Mechanism:

  • Activation: InI acts as a mild Lewis acid, coordinating to the oxygen of the N=S=O group, enhancing the electrophilicity of the sulfur atom.

  • Nucleophilic Attack: The allyl pinacolboronate undergoes a γ -selective nucleophilic attack on the sulfur atom. The closed transition state is facilitated by the boron atom coordinating to the nitrogen, ensuring high diastereoselectivity.

  • Protonation: The addition of an external proton source, such as methanol (MeOH), is strictly required. MeOH protonates the nitrogen, collapsing the boron-nitrogen intermediate and releasing the stable S-allylic sulfinamide product[2].

G N1 N-Sulfinyl-p-anisidine N3 Coordination Complex N1->N3 N2 Allylboronate + InI N2->N3 Activation N4 C-S Bond Formation N3->N4 Nucleophilic Attack N5 S-Allylic Sulfinamide N4->N5 Protonation (MeOH)

Indium-catalyzed nucleophilic allylation mechanism of N-sulfinylamines.

Visible-Light-Induced Carbene Trapping

Recent advancements have introduced N-sulfinylamines into visible-light photoredox chemistry. When exposed to blue or purple LEDs, diazo compounds undergo a Wolff rearrangement to form highly reactive ketene intermediates[3]. 1-Methoxy-4-(sulfinylamino)benzene acts as a reversible trap for these in situ-generated ketenes, forming a zwitterionic intermediate. The subsequent collapse of this intermediate drives the synthesis of diverse, sterically hindered amides and α -iminoesters without the need for stoichiometric coupling reagents[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of 1-Methoxy-4-(sulfinylamino)benzene

The standard industrial and laboratory synthesis relies on the condensation of p-anisidine with thionyl chloride ( SOCl2​ )[4],[5].

Reagents:

  • p-Anisidine (1.0 equiv, freshly recrystallized)

  • Thionyl chloride (1.5 equiv, freshly distilled)

  • Anhydrous benzene or toluene (Solvent)

Step-by-Step Procedure:

  • Preparation: Purge a dry, 3-neck round-bottom flask with argon. Add p-anisidine and anhydrous benzene. Cool the solution to 0–5 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic initial reaction and prevent tar formation.

  • Addition: Add SOCl2​ dropwise via an addition funnel over 1 hour. Validation Checkpoint: An immediate white precipitate of p-anisidine hydrochloride will form. This confirms the initial acid-base reaction is proceeding.

  • Reflux: Once addition is complete, replace the ice bath with a heating mantle. Reflux the mixture (approx. 80 °C) for 3–5 hours. Validation Checkpoint: The reaction is complete when the white precipitate fully dissolves, yielding a clear, brownish-yellow solution, indicating the conversion of the hydrochloride salt into the soluble N-sulfinyl product.

  • Purification: Evaporate the solvent and excess SOCl2​ under reduced pressure at 50 °C. Purify the crude liquid via fractional vacuum distillation. The pure 1-methoxy-4-(sulfinylamino)benzene distills as a yellow liquid[5].

G S1 p-Anisidine in Benzene S2 Add SOCl2 (0-5°C) S1->S2 S3 Reflux (3-5h) S2->S3 S4 Vacuum Distillation S3->S4 S5 Pure N-sulfinyl-p-anisidine S4->S5

Step-by-step synthesis workflow for 1-methoxy-4-(sulfinylamino)benzene.

Protocol B: Indium-Catalyzed Synthesis of S-Allylic Sulfinamides

Adapted from recent catalytic methodologies[2].

Step-by-Step Procedure:

  • In a glovebox, charge a vial with 1-methoxy-4-(sulfinylamino)benzene (1.0 equiv), allyl pinacolboronate (1.1 equiv), and InI (10 mol%).

  • Add anhydrous THF followed by strictly 2.0 equivalents of Methanol (MeOH). Causality: Without MeOH, the allylboronate is consumed, but the N-sulfinylamine remains unreacted, halting the catalytic cycle.

  • Stir at room temperature for 16 hours.

  • Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography to isolate the S-allylic sulfinamide.

Quantitative Data Analysis

The table below summarizes the expected quantitative outcomes for the reactions involving 1-methoxy-4-(sulfinylamino)benzene, allowing researchers to benchmark their experimental results.

Reaction PathwayReagents / CatalystsTemperatureAverage Yield (%)Key Mechanistic Note
Synthesis of Precursor p-Anisidine + SOCl2​ 0 °C 80 °C85 - 94%Requires rigorous exclusion of moisture to prevent hydrolysis back to aniline[5].
Nucleophilic Allylation Allyl pinacolboronate, InI (10 mol%), MeOH25 °C65 - 75%MeOH is strictly required as a proton source to release the product[2].
Carbene Trapping Diazo compounds, Blue LED (460 nm)25 °C70 - 88%Proceeds via a singlet (S1) carbene state; unaffected by triplet quenchers[3].
Diels-Alder Cycloaddition 1,3-Cyclohexadiene, TiCl4​ -78 °C 25 °C60 - 80%High endo-selectivity driven by secondary orbital interactions.

Conclusion

1-Methoxy-4-(sulfinylamino)benzene has transcended its traditional role as a simple dienophile. Through careful manipulation of its electronic properties and the application of modern catalytic systems (such as Indium catalysis and photoredox carbene generation), it serves as a highly efficient vector for sulfur-nitrogen bond integration. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, synthetic chemists can reliably harness this reagent for the late-stage functionalization of complex pharmaceutical intermediates.

Sources

Exploratory

Technical Whitepaper: Physical Characteristics, Melting Point Dynamics, and Synthetic Protocols of p-Methoxysulfinylaniline

Executive Summary As organosulfur chemistry advances, N-sulfinylamines have emerged as indispensable intermediates, acting as versatile dienophiles in hetero-Diels-Alder reactions and as robust ligands in transition-meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As organosulfur chemistry advances, N-sulfinylamines have emerged as indispensable intermediates, acting as versatile dienophiles in hetero-Diels-Alder reactions and as robust ligands in transition-metal catalysis. Among these, p-methoxysulfinylaniline (CAS: 13165-69-0), also known as N-sulfinyl-p-anisidine, represents a highly reactive, electron-rich derivative. This whitepaper provides an in-depth technical analysis of its physical characteristics, explains the thermodynamic causality behind its sub-ambient melting point, and establishes a self-validating synthetic protocol designed for high-yield isolation in modern drug development and materials science laboratories.

Structural and Physical Characteristics

The physical state of p-methoxysulfinylaniline is fundamentally dictated by the unique electronic and steric parameters of the N=S=O moiety.

The Melting Point Anomaly and Supercooling

A frequent point of inquiry regarding p-methoxysulfinylaniline is its melting point. Unlike many substituted anilines which exist as crystalline solids at standard ambient temperature and pressure (SATP), p-methoxysulfinylaniline is a straw-colored to yellowish oil [1].

Causality of the Liquid State:

  • Disruption of Hydrogen Bonding: The conversion of the primary amine (p-anisidine) to a sulfinylamine eliminates all N-H bonds. The absence of conventional hydrogen bond donors drastically reduces intermolecular cohesive forces.

  • Molecular Geometry: X-ray crystallographic analyses of related N-sulfinylanilines reveal a nearly planar geometry with a C–N=S=O dihedral angle of approximately –1.60° [1]. However, the bent nature of the N=S=O heterocumulene system, combined with the steric bulk of the para-methoxy group, creates an awkward molecular footprint that strongly disfavors efficient crystal lattice packing.

  • Supercooling Dynamics: The compound exhibits a pronounced tendency to supercool. Even when cooled below its theoretical freezing point (estimated < 20 °C), the kinetic barrier to nucleation remains high, causing it to persist as a viscous, supercooled liquid rather than crystallizing [2].

Thermodynamic and Physical Profile

Because the compound relies primarily on dipole-dipole interactions and van der Waals forces, its boiling point is highly sensitive to pressure. At atmospheric pressure, the N=S=O group is thermally labile, leading to decomposition before boiling. Therefore, physical characterization and distillation must be conducted under high vacuum.

Table 1: Quantitative Physical Data of p-Methoxysulfinylaniline

PropertyValue / Description
IUPAC Name 1-Methoxy-4-(sulfinylamino)benzene
CAS Registry Number 13165-69-0
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
Physical State (at 25 °C) Yellowish to straw-colored oil
Melting Point Sub-ambient (< 20 °C, prone to supercooling)
Boiling Point ~110–115 °C at 0.1–0.5 mmHg (Extrapolated)
Density ~1.25 g/mL at 20 °C
Solubility Soluble in toluene, benzene, DCM; reacts with H₂O

Synthetic Methodology and Protocol

The synthesis of p-methoxysulfinylaniline relies on the condensation of p-anisidine with thionyl chloride (SOCl₂). To ensure scientific integrity, the following protocol is designed as a self-validating system , where visual and spectroscopic feedback loops confirm reaction progress and product purity.

Experimental Workflow

SynthesisWorkflow A p-Anisidine (Solid Precursor) C Reflux in Toluene (Inert Atmosphere) A->C B Thionyl Chloride (SOCl2) B->C D Vacuum Distillation (Thermal Protection) C->D HCl & SO2 evolve E p-Methoxysulfinylaniline (Pure Yellow Oil) D->E Purified Product

Fig 1: Step-by-step synthetic workflow for the isolation of p-methoxysulfinylaniline.

Step-by-Step Protocol

Note: This procedure must be performed in a well-ventilated fume hood due to the generation of corrosive gases.

  • Initiation & Inertion: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas scrubber (containing 1M NaOH), dissolve 1.0 equivalent of p-anisidine in anhydrous toluene. Purge the system with argon for 15 minutes.

    • Causality: Rigorous exclusion of moisture is critical. The N=S=O bond is highly electrophilic and will rapidly hydrolyze back to the amine and sulfur dioxide in the presence of water [3].

  • Reagent Addition: Cool the vessel to 0 °C using an ice bath. Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise.

    • Validation Check: An immediate precipitation of the intermediate amine hydrochloride salt will occur, turning the mixture into a thick slurry.

  • Thermal Condensation: Remove the ice bath and gradually heat the mixture to reflux (~110 °C). Maintain reflux for 3 to 5 hours.

    • Validation Check: The reaction is deemed complete when the solid precipitate completely dissolves, gas evolution (HCl and SO₂) ceases, and the mixture transitions into a homogeneous, dark-yellow solution.

  • Solvent Evaporation: Cool the mixture to room temperature. Remove the toluene and unreacted SOCl₂ under reduced pressure at 50 °C using a rotary evaporator.

  • Fractional Vacuum Distillation: Transfer the crude dark oil to a short-path distillation apparatus. Distill under high vacuum (0.1–0.5 mmHg).

    • Causality: Atmospheric distillation will cause the thermal collapse of the sulfinylamine. High vacuum lowers the boiling point, allowing the pure p-methoxysulfinylaniline to distill over as a clear, straw-colored liquid [3].

  • Spectroscopic Validation: Confirm purity via FTIR. A successful synthesis is validated by the complete absence of N-H stretching bands (3300–3500 cm⁻¹) and the presence of intense N=S=O asymmetric and symmetric stretches at ~1280 cm⁻¹ and ~1150 cm⁻¹, respectively.

Mechanistic Insights: Reactivity and Applications

The highly polarized N=S=O conjugated system makes p-methoxysulfinylaniline an exceptional dienophile. The electron-donating p-methoxy group enriches the aromatic ring, subtly altering the LUMO energy of the sulfinyl group compared to unsubstituted N-sulfinylaniline, thereby tuning its reactivity in cycloadditions [4].

ReactivityPathway Core p-Methoxysulfinylaniline (Active Dienophile) TS [4+2] Cycloaddition Transition State Core->TS Diene Conjugated Diene (e.g., 1,3-Butadiene) Diene->TS Product 1,2-Thiazine 1-Oxide Derivative TS->Product Stereoselective Addition

Fig 2: Hetero-Diels-Alder [4+2] cycloaddition pathway of p-methoxysulfinylaniline.

When reacted with electron-rich dienes, the compound undergoes rapid [4+2] hetero-Diels-Alder cycloadditions to form 1,2-thiazine 1-oxide derivatives. These scaffolds are highly prized in drug development for their unique pharmacological profiles and their utility as chiral auxiliaries in asymmetric synthesis.

Handling, Stability, and Storage

p-Methoxysulfinylaniline is inherently unstable in the presence of atmospheric moisture. Hydrolysis occurs via nucleophilic attack of water on the electrophilic sulfur atom, leading to the extrusion of SO₂ gas and the regeneration of p-anisidine.

Storage Protocol:

  • Store the purified oil in a tightly sealed, amber glass ampoule or a Schlenk flask.

  • Maintain the headspace under a blanket of dry argon or nitrogen.

  • Store at sub-ambient temperatures (2–8 °C) to minimize the risk of thermal degradation and prolong shelf life.

References

  • Wikipedia Contributors. "N-Sulfinylaniline." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. Available at:[Link]

  • National Center for Biotechnology Information. "Benzenamine, N-sulfinyl-." PubChem Compound Summary for CID 70739. Available at:[Link]

  • Rajagopalan, S., Advani, B. G., & Talaty, C. N. "Diphenylcarbodiimide (Preparation of N-sulfinylaniline)." Organic Syntheses, Coll. Vol. 5, p.504 (1973). Available at:[Link]

  • Mondal, S., et al. "Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters." Organic Letters, ACS Publications (2023). Available at:[Link]

Foundational

A Prospective Guide to the Synthesis and Crystallographic Analysis of 1-methoxy-4-(sulfinylamino)benzene

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide presents a comprehensive, prospective workflow for the synthesis, crystallization, and complete structural eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide presents a comprehensive, prospective workflow for the synthesis, crystallization, and complete structural elucidation of the novel compound 1-methoxy-4-(sulfinylamino)benzene. While the crystallographic data for this specific molecule is not currently available in open literature, this document provides a robust, step-by-step protocol based on well-established chemical principles and state-of-the-art analytical techniques. By following the methodologies detailed herein, researchers can successfully prepare and characterize this compound, contributing novel data to the field of chemical crystallography. The guide is designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability for professionals in chemical research and drug development.

Introduction: The Scientific Imperative

N-sulfinylanilines are a class of organosulfur compounds characterized by the R-N=S=O functional group. Their unique electronic properties and reactivity make them valuable intermediates in organic synthesis, with applications in the development of pharmaceuticals and agrochemicals.[1] The introduction of a methoxy substituent on the phenyl ring, as in the target molecule 1-methoxy-4-(sulfinylamino)benzene, is anticipated to modulate the compound's reactivity and solid-state packing, making its structural analysis a subject of significant scientific interest.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[2][3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.[4] This guide provides a detailed roadmap for obtaining these critical data for 1-methoxy-4-(sulfinylamino)benzene.

Synthesis of 1-methoxy-4-(sulfinylamino)benzene

The most direct and widely adopted method for the synthesis of N-sulfinylanilines is the reaction of a primary aniline with thionyl chloride (SOCl₂).[5] This established reaction will be adapted for the synthesis of the target compound from p-anisidine.

Starting Material: p-Anisidine
  • Compound Name: p-Anisidine (4-Methoxyaniline)

  • CAS Number: 104-94-9[6][7][8][9][10]

  • Molecular Formula: C₇H₉NO[7][8][10]

  • Purity: ≥98% (GC) is recommended.[6]

Reaction Protocol

The reaction involves the nucleophilic attack of the amino group of p-anisidine on the sulfur atom of thionyl chloride, followed by the elimination of hydrogen chloride.[11] To neutralize the generated HCl, an excess of the starting aniline or a non-nucleophilic base like pyridine can be used.[5]

Detailed Methodology:

  • Reactor Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet is connected to a gas trap containing a sodium hydroxide solution to neutralize the evolving HCl gas. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of p-anisidine (1.0 equivalent) in an anhydrous, inert solvent such as toluene or dichloromethane is prepared in the reaction flask.[1] The solution is cooled to 0 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Thionyl chloride (0.33 to 0.5 equivalents, to be added dropwise) is diluted with the same anhydrous solvent in the dropping funnel.[11]

  • Reaction Execution: The thionyl chloride solution is added dropwise to the stirred p-anisidine solution over 30-60 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.[5]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting p-anisidine spot is no longer visible.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated p-anisidine hydrochloride is removed by filtration. The filter cake is washed with a small amount of the solvent.

  • Purification: The solvent from the combined filtrate is removed under reduced pressure. The crude 1-methoxy-4-(sulfinylamino)benzene is then purified by vacuum distillation to yield the final product.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis Protocol p-Anisidine p-Anisidine Reaction Reaction in Anhydrous Solvent (0°C to Reflux) p-Anisidine->Reaction SOCl2 SOCl2 SOCl2->Reaction Workup Filtration & Solvent Removal Reaction->Workup Reaction Completion (TLC) Purification Vacuum Distillation Workup->Purification Product 1-methoxy-4- (sulfinylamino)benzene Purification->Product

Caption: Workflow for the synthesis of 1-methoxy-4-(sulfinylamino)benzene.

Crystallization: The Art of Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often the most challenging step in a successful crystallographic analysis. For small organic molecules like the target compound, several crystallization techniques can be employed.

General Principles of Crystallization

Crystallization is a two-step process: nucleation and crystal growth. The goal is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice.

Recommended Crystallization Techniques

Given that the product is a liquid or low-melting solid at room temperature, the following techniques are recommended:

  • Slow Evaporation: A dilute solution of the compound in a suitable solvent (or solvent mixture) is prepared in a vial. The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, allowing for the formation of crystals as the solubility decreases.

Solvent Selection: A preliminary screening of solvents is necessary to find a system where the compound has moderate solubility.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD.

Crystal Selection and Mounting

A suitable crystal for SC-XRD should be a single, non-twinned crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is mounted on a goniometer head for data collection.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded on a detector as the crystal is rotated.[4][12]

Data Collection Workflow:

Data_Collection_Workflow Crystal Single Crystal Selection (0.1-0.3 mm) Mounting Mount on Goniometer Head Crystal->Mounting Cooling Cool to 100 K Mounting->Cooling Diffraction Crystal Rotation & X-ray Diffraction Cooling->Diffraction X-ray_Source Monochromatic X-ray Beam X-ray_Source->Diffraction Detector Diffraction Pattern Recording Diffraction->Detector Raw_Data Raw Diffraction Images Detector->Raw_Data

Caption: The process of single-crystal X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[13][14] This step involves:

  • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.

  • Integration: Measuring the intensity of each indexed reflection.

  • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" of crystallography is solved to obtain an initial model of the atomic positions.[15] For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[3][16] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[3]

Structure Determination Workflow:

Structure_Determination Processed_Data Integrated Intensities (h,k,l) Structure_Solution Phase Problem Solution (Direct Methods) Processed_Data->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Refinement->Initial_Model Iterative Optimization Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure Convergence

Caption: Workflow for solving and refining the crystal structure.

Expected Crystallographic Data and Interpretation

Upon successful completion of the structure determination, the following key crystallographic data will be obtained and should be summarized in a table for clarity.

Table 1: Anticipated Crystallographic Data for 1-methoxy-4-(sulfinylamino)benzene

ParameterDescription
Chemical formulaC₇H₇NOS
Formula weightTo be calculated
Crystal systemTo be determined (e.g., Monoclinic, Orthorhombic)
Space groupTo be determined
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)To be calculated (ų)
Z (molecules per unit cell)To be determined
Calculated density (ρ)To be calculated (g/cm³)
Absorption coefficient (μ)To be calculated (mm⁻¹)
R-factors (R1, wR2)Indicators of the quality of the final structural model
Goodness-of-fit (S)Should be close to 1 for a good refinement

The final refined structure will provide precise bond lengths and angles for the N=S=O group and the substituted benzene ring. It will also reveal the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. These data are invaluable for understanding the structure-property relationships of this novel compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis and crystallographic characterization of 1-methoxy-4-(sulfinylamino)benzene. By detailing the experimental protocols from synthesis to final structure refinement, this document empowers researchers to produce and analyze this novel compound, thereby contributing valuable new knowledge to the fields of chemistry and materials science. The successful execution of these protocols will yield the first complete crystal structure of 1-methoxy-4-(sulfinylamino)benzene, offering insights into its molecular geometry and solid-state behavior.

References

  • University of Glasgow. Structure Refinement. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • PubMed. Automating crystallographic structure solution and refinement of protein-ligand complexes. [Link]

  • HiMedia Laboratories. p-Anisidine. [Link]

  • Wikipedia. p-Anisidine. [Link]

  • Palacký University Olomouc. Structure solution and refinement: introductory strategies. [Link]

  • ResearchGate. (2025). Synthesis and structure of novel substituted N-sulfinylanilines. [Link]

  • Fiveable. Crystal Structure Determination & Refinement. [Link]

  • National Center for Biotechnology Information. X-ray data processing. [Link]

  • NPTEL. Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. [Link]

  • NanED. Structure Solution and refinement. [Link]

Sources

Foundational

Electronic Effects of the Methoxy Group on Sulfinylamino Reactivity: A Mechanistic and Synthetic Guide

Executive Summary The sulfinylamino moiety (–N=S=O) is a highly versatile, ambident functional group in modern synthetic chemistry, serving as a critical linchpin for the construction of sulfinamides, sulfilimines, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfinylamino moiety (–N=S=O) is a highly versatile, ambident functional group in modern synthetic chemistry, serving as a critical linchpin for the construction of sulfinamides, sulfilimines, and complex sulfur-containing heterocycles. For researchers and drug development professionals, mastering the reactivity of N-sulfinylamines is essential for late-stage functionalization. As a Senior Application Scientist, I have observed that the electronic tuning of the N-aryl ring fundamentally dictates the success or failure of catalytic cycles. This whitepaper provides an in-depth analysis of how the para-methoxy group (–OCH₃) alters the electronic landscape of the N=S=O dipole, dictating divergent reactivity profiles across transition-metal catalysis, Lewis acid-mediated cycloadditions, and oxidation cross-couplings.

Mechanistic Framework: The Electronic Dichotomy of the Methoxy Group

The N=S=O system is characterized by cumulative double bonds, creating an electrophilic sulfur center flanked by nucleophilic/coordinating nitrogen and oxygen atoms. When a methoxy group is introduced at the para-position of an N-sulfinylaniline, it exerts competing electronic forces:

  • Resonance Effect (+M): The oxygen lone pairs delocalize through the aromatic π-system, significantly increasing the electron density on the sulfinylamino nitrogen.

  • Inductive Effect (–I): The electronegative oxygen exerts a weak electron-withdrawing pull through the σ-bonds, which is vastly overpowered by the +M effect.

Causality in Reactivity: This net electron donation reduces the partial positive charge on the sulfur atom, diminishing its electrophilicity. Concurrently, the methoxy oxygen introduces a secondary Lewis basic site that can actively compete for catalyst coordination.

ElectronicEffects A p-Methoxy Group (-OCH₃) B +M Resonance (Dominant) A->B C -I Inductive (Minor) A->C F Lewis Base Site (Sequesters GaCl₃) A->F D Increased N-Nucleophilicity (Accelerates TBN Coupling) B->D E Decreased S-Electrophilicity (Hinders Pd-Addition) B->E

Logical mapping of the p-methoxy group's electronic influence on sulfinylamino reactivity.

Divergent Reactivity Profiles in Modern Synthesis

Electrophilic Sulfur Pathways: The Palladium-Catalyzed Bottleneck

In the synthesis of sulfinamides via the addition of aryl halides to N-sulfinylamines, the catalytic cycle relies on the insertion of an arylpalladium intermediate into the electrophilic S=O or N=S bond. As demonstrated in the 1[1], standard catalyst systems (e.g., SPhos Pd G3) excel with electron-neutral substrates (up to 85% yield) but fail against para-methoxy substituted variants. The +M effect of the methoxy group renders the sulfur insufficiently electrophilic for efficient Pd-insertion. Overcoming this requires deliberate catalyst tuning: switching to Pd(OAc)₂ and the sterically demanding di(1-adamantyl)benzyl phosphine forces the insertion, restoring yields to 61%[1].

Lewis Acid Sequestration in Cycloadditions

During the (3+2)-cycloaddition of donor-acceptor cyclopropanes with N-sulfinylamines, GaCl₃ is used to activate the cyclopropane. However, the methoxy group acts as a competing Lewis base. This coordination sequesters the GaCl₃ catalyst, dropping the yield of the desired cyclic sulfinamide to 38%[2]. Recognizing this causality allows chemists to preemptively adjust stoichiometric loadings to compensate for catalyst sequestration.

Nucleophilic Nitrogen Pathways: Acceleration in TBN-Oxidation

Conversely, reactions relying on the nucleophilicity of the nitrogen atom are enhanced by the methoxy group. In the3[3], the +M effect increases electron density on the nitrogen, accelerating the cross-coupling with acetonitrile. Yields surge from 51% for unsubstituted anilines to 63–83% for electron-rich derivatives[3].

Quantitative Data Analysis

The table below summarizes the divergent impact of the p-methoxy group across different reaction paradigms, providing a predictive framework for synthetic planning.

Table 1: Quantitative Impact of the p-Methoxy Group on N-Sulfinylaniline Reactivity

Reaction PathwayCatalyst / ReagentUnsubstituted Yield (–H)p-OMe YieldMechanistic Causality & Optimization Strategy
Pd-Catalyzed Addition SPhos Pd G385%<30%Decreased S-electrophilicity hinders Pd insertion.
Pd-Catalyzed Addition Pd(OAc)₂ + PhosphineN/A61%Steric/electronic tuning of Pd overcomes the insertion barrier.
(3+2) Cycloaddition GaCl₃90%38%Methoxy oxygen sequesters Lewis acid catalyst. Requires excess GaCl₃.
TBN-Oxidation Coupling TBN / MeCN51%63–83%Increased N-nucleophilicity accelerates oxidation coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) to verify mechanistic milestones.

Protocol A: Optimized Pd-Catalyzed Sulfinamidation of p-Methoxy-N-sulfinylaniline

Target: Overcoming reduced sulfur electrophilicity via catalyst tuning.

  • Substrate Verification: Analyze the starting p-methoxy-N-sulfinylaniline via IR spectroscopy. Validation: Confirm the presence of the strong N=S=O asymmetric stretch at ~1150 cm⁻¹. Absence indicates hydrolytic degradation to p-anisidine.

  • Catalyst Assembly: In an argon-filled Schlenk flask, combine Pd(OAc)₂ (10 mol%) and di(1-adamantyl)benzyl phosphine (15 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes. Validation: A distinct color shift indicates successful active Pd(0) complexation.

  • Coupling Execution: Add the aryl bromide (1.0 equiv), HCO₂Cs (reductant, 2.0 equiv), and the p-methoxy-N-sulfinylaniline (1.5 equiv). Heat the sealed system to 75 °C for 18 hours.

  • In-Process Control (IPC): At 12 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation: The emergence of the [M+H]⁺ peak corresponding to the sulfinamide confirms successful Pd-insertion, validating the tuned ligand choice over standard G3 catalysts.

  • Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the sulfinamide product.

Workflow S1 1. Substrate Prep (p-OMe-C₆H₄-NSO) S2 2. Catalyst Tuning (Pd(OAc)₂ + Phosphine) S1->S2 S3 3. Coupling Rxn (75°C, 18h) S2->S3 S4 4. Validation (LC-MS & NMR) S3->S4

Self-validating workflow for the Pd-catalyzed sulfinamidation of electron-rich substrates.

Protocol B: GaCl₃-Mediated (3+2) Cycloaddition

Target: Compensating for Lewis acid sequestration by the methoxy group.

  • Anhydrous Setup: Assemble the reaction entirely within an argon-filled glovebox. Validation: GaCl₃ is violently hygroscopic; a lack of fuming upon opening the vial validates the anhydrous environment.

  • Stoichiometric Compensation: Dissolve the donor-acceptor cyclopropane (1.0 equiv) and p-methoxy-N-sulfinylaniline (2.5 equiv) in anhydrous DCE. Add GaCl₃ (0.6 equiv instead of the standard 0.4 equiv). Causality: The 50% increase in catalyst loading directly offsets the sequestration caused by the methoxy oxygen's Lewis basicity.

  • Reaction Execution: Stir at room temperature for 18 hours.

  • Stereochemical Validation: Post-aqueous workup, analyze the crude mixture via ¹H NMR. Validation: Calculate the diastereomeric ratio (dr). A high dr confirms the reaction proceeded via the concerted (3+2) pathway rather than a stepwise, racemizing decomposition.

Conclusion

The methoxy group is not merely a passive spectator on the N-sulfinylaniline scaffold; it is a powerful electronic director. By understanding the push-pull dynamics of its +M resonance and Lewis basicity, researchers can rationally predict reaction bottlenecks. Whether tuning palladium ligands to force insertion into electron-rich sulfur centers or adjusting Lewis acid stoichiometry to prevent catalyst sequestration, aligning experimental design with these fundamental electronic principles is the key to unlocking the full synthetic potential of sulfinylamines.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: Synthesis of amides via TBN-induced oxidation cross-coupling of acetonitrile and N-sulfinylanilines Source: Taylor & Francis URL
  • Source: d-nb.
  • Title: Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Methoxy-4-(sulfinylamino)benzene

Introduction and Mechanistic Rationale 1-Methoxy-4-(sulfinylamino)benzene, commonly referred to as N-sulfinyl-p-anisidine, is a highly reactive, moisture-sensitive organic intermediate. The N-sulfinyl ( −N=S=O ) function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-Methoxy-4-(sulfinylamino)benzene, commonly referred to as N-sulfinyl-p-anisidine, is a highly reactive, moisture-sensitive organic intermediate. The N-sulfinyl ( −N=S=O ) functional group serves dual purposes in advanced organic synthesis: it acts as a robust, temporary protecting group for anilines during complex transformations, and it functions as a highly reactive hetero-dienophile in Diels-Alder cycloadditions[1][2].

The presence of the electron-donating para-methoxy group significantly enhances the nucleophilicity of the parent aniline (p-anisidine). While this accelerates the initial reaction with electrophiles, it also renders the resulting N-sulfinylaniline highly susceptible to acid-catalyzed hydrolysis, reverting to the parent aniline and sulfur dioxide upon exposure to moisture[1]. Therefore, strict anhydrous conditions are the foundational requirement for this protocol.

Reaction Mechanism

The synthesis relies on the reaction of p-anisidine with thionyl chloride ( SOCl2​ ). The mechanism proceeds via a nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of thionyl chloride. This forms an unstable intermediate that rapidly undergoes the sequential elimination of two equivalents of hydrogen chloride ( HCl ) to yield the −N=S=O moiety[1]. Spectroscopic and quantum chemical studies indicate that the resulting aryl-sulfinyl fragment predominantly adopts a planar Z (syn) configuration in its ground state[3].

Mechanism A p-Anisidine (Nucleophile) C Thionylammonium Intermediate A->C Nucleophilic Attack B Thionyl Chloride (Electrophile) B->C D 1-Methoxy-4-(sulfinylamino)benzene (Z-Configuration) C->D Elimination of 2 HCl

Caption: Mechanistic pathway for the formation of 1-methoxy-4-(sulfinylamino)benzene.

Physicochemical Properties

Quantitative data for N-sulfinylanilines must be carefully managed due to their thermal and hydrolytic instability. The table below summarizes the theoretical and extrapolated physicochemical properties based on structural analogs and standard chemical informatics[4].

PropertyValueScientific Relevance
Molecular Formula C7​H7​NO2​S Defines stoichiometry for reagent equivalents.
Molecular Weight 169.20 g/mol Required for precise molar calculations.
Appearance Yellow to orange oil/liquidColoration is typical for conjugated N-sulfinyl systems[2].
Solubility DCM, Toluene, Benzene, EtherSoluble in aprotic, anhydrous organic solvents[2].
Stability Moisture-sensitiveRapidly hydrolyzes to p-anisidine and SO2​ [1].

Experimental Protocol: Step-by-Step Synthesis

To drive the reaction to completion and prevent the degradation of the product, the generated HCl must be neutralized. While some older protocols use a 3:1 ratio of aniline to SOCl2​ (sacrificing two equivalents of aniline as an HCl scavenger)[1][4], the modern, optimized approach utilizes a non-nucleophilic tertiary amine base, such as anhydrous pyridine, to maximize the yield of the valuable substituted aniline[1].

Materials and Reagents
  • Substrate: 4-Methoxyaniline (p-anisidine) (1.0 equiv)

  • Reagent: Thionyl chloride ( SOCl2​ ) (1.2 equiv)

  • Base: Anhydrous Pyridine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Environment: High-purity Nitrogen ( N2​ ) or Argon ( Ar ) atmosphere[2].

Setup and Execution

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Attach the condenser to a gas scrubber (e.g., a CaCl2​ drying tube followed by a dilute NaOH trap) to safely neutralize evolving HCl and SO2​ gases[4][5].

  • Purge the system thoroughly with inert gas ( N2​ or Ar ).

  • Dissolve p-anisidine (1.0 equiv) and anhydrous pyridine (2.5 equiv) in anhydrous DCM. Causality: Pyridine is selected because it is non-nucleophilic enough to avoid reacting with SOCl2​ directly, but basic enough to trap HCl as pyridinium chloride, preventing the protonation of the unreacted p-anisidine.

Step 2: Controlled Electrophilic Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: The reaction between anilines and SOCl2​ is highly exothermic. Cooling prevents localized boiling, side-product formation, and thermal degradation of the forming N=S=O bond[1][5].

  • Prepare a solution of thionyl chloride (1.2 equiv) in a small volume of anhydrous DCM.

  • Add the SOCl2​ solution dropwise via the dropping funnel over 30–60 minutes[2]. Maintain vigorous stirring to ensure rapid dissipation of heat and homogeneous distribution of the electrophile.

Step 3: Thermal Maturation

  • Once the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.

  • Slowly heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2 to 4 hours[2]. Causality: Refluxing drives the equilibrium forward by ensuring the complete elimination of the second HCl molecule, converting the intermediate thionylammonium species fully into the N-sulfinylaniline[1].

  • Monitor the reaction progress via TLC (using an anhydrous eluent system) or GC-MS until the p-anisidine is completely consumed[2].

Workup and Purification
  • Filtration: Cool the reaction mixture to room temperature. The solution will likely contain a heavy precipitate of pyridinium chloride. Filter the mixture rapidly through a pad of oven-dried Celite under an inert atmosphere to remove the salt.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C to prevent thermal decomposition of the product[2].

  • Purification: The crude 1-methoxy-4-(sulfinylamino)benzene typically presents as a yellow-orange oil[2]. It can be purified by vacuum fractional distillation (Kugelrohr) at reduced pressure. Avoid standard silica gel column chromatography if possible, as the mildly acidic nature of standard silica can induce hydrolysis of the N-sulfinyl group[2].

Workflow S1 Step 1: System Prep Anhydrous Conditions & Inert Gas S2 Step 2: Dissolution p-Anisidine + Pyridine in DCM S1->S2 S3 Step 3: Dropwise Addition SOCl2 at 0 °C (Exotherm Control) S2->S3 S4 Step 4: Reflux Drive HCl Elimination S3->S4 S5 Step 5: Workup Filter Salts & Evaporate Solvent S4->S5 S6 Step 6: Purification Vacuum Distillation S5->S6

Caption: Experimental workflow for synthesizing 1-methoxy-4-(sulfinylamino)benzene.

References

  • ResearchGate. "Synthesis and structure of novel substituted N-sulfinylanilines." ResearchGate. Available at: [Link]

  • Taylor & Francis. "Synthesis of amides via TBN-induced oxidation cross-coupling of acetonitrile and N-sulfinylanilines." Taylor & Francis. Available at:[Link]

Sources

Application

High-Fidelity Hetero-Diels-Alder Cycloadditions Using 1-Methoxy-4-(sulfinylamino)benzene

Executive Summary The synthesis of complex sulfur- and nitrogen-containing heterocycles relies heavily on the strategic deployment of hetero-Diels-Alder (HDA) cycloadditions. Within this domain, 1-methoxy-4-(sulfinylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex sulfur- and nitrogen-containing heterocycles relies heavily on the strategic deployment of hetero-Diels-Alder (HDA) cycloadditions. Within this domain, 1-methoxy-4-(sulfinylamino)benzene (commonly known as N-sulfinyl-p-anisidine) serves as a highly versatile heterodienophile. This application note provides a comprehensive, self-validating protocol for utilizing this reagent to synthesize 3,6-dihydro-1,2-thiazine 1-oxide derivatives. By analyzing the electronic causality of the p-methoxy substituent and leveraging Lewis acid catalysis, researchers can achieve exceptional regiochemical and stereochemical control.

Mechanistic Principles & Causality

The Electronic Influence of the p-Methoxy Group

Sulfinylamines ( R−N=S=O ) have a well-established history as electrophilic dienophiles in [4+2] cycloadditions ()[1]. However, the reactivity of the N=S=O moiety is highly dependent on its substituents.

The p-methoxy group on 1-methoxy-4-(sulfinylamino)benzene acts as a strong electron-donating group (EDG) via resonance. This electron donation raises the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S=O group, making it inherently less electrophilic than sulfinylamines bearing electron-withdrawing groups (e.g., N-sulfinyl-p-toluenesulfonamide) ()[2].

The Causality of Catalysis: Because the unactivated N-sulfinyl-p-anisidine is a relatively sluggish dienophile, thermal HDA reactions require extended reflux times, which often leads to poor endo/exo stereoselectivity and thermal degradation. To circumvent this, we employ Lewis acid catalysis (e.g., SnCl4​ or BF3​⋅OEt2​ ). The Lewis acid coordinates to the oxygen atom of the sulfinyl group, drastically lowering the LUMO of the heterodienophile. This allows the cycloaddition to proceed rapidly at cryogenic temperatures ( −78∘C ), locking the transition state into a highly favored endo trajectory and preventing the background hydrolysis that plagues sulfinylamines ()[3].

Mechanism Diene 1,3-Diene (Nucleophilic) TS [4+2] Suprafacial Transition State Diene->TS Dienophile N-Sulfinyl-p-anisidine (Electrophilic) Dienophile->TS Product 3,6-Dihydro-1,2-thiazine 1-oxide TS->Product Cycloaddition

Fig 1. Hetero-Diels-Alder pathway of 1-methoxy-4-(sulfinylamino)benzene and a conjugated diene.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the stereochemical outcome of the reaction between 1-methoxy-4-(sulfinylamino)benzene and cyclopentadiene.

Table 1: Optimization of HDA Cycloaddition Conditions

SolventCatalyst (1.0 eq)Temp ( ∘C )Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
TolueneNone110 (Reflux)244560:40
CH2​Cl2​ None25481555:45
CH2​Cl2​ BF3​⋅OEt2​ -78 to 048895:5
CH2​Cl2​ SnCl4​ -78 to 0392 >95:5

Note: Yields represent isolated, chromatographically pure 3,6-dihydro-1,2-thiazine 1-oxide derivatives. The superiority of SnCl4​ is attributed to its bidentate coordination capabilities, which rigidify the transition state.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical or analytical checkpoint confirms the success of the preceding step before the workflow advances ()[4].

Materials & Reagents
  • 1-Methoxy-4-(sulfinylamino)benzene (Stored under Argon at 4∘C )

  • Cyclopentadiene (Freshly cracked from dicyclopentadiene)

  • Tin(IV) chloride ( SnCl4​ , 1.0 M in CH2​Cl2​ )

  • Anhydrous Dichloromethane ( CH2​Cl2​ , <10 ppm H2​O )

Protocol Prep 1. Apparatus Prep Flame-dry & Argon Purge Mix 2. Reagent Assembly Dissolve in dry CH2Cl2 Prep->Mix Catalyst 3. Lewis Acid Addition Cool to -78°C, add SnCl4 Mix->Catalyst Monitor 4. IPC Validation GC-MS / TLC Tracking Catalyst->Monitor Workup 5. Quench & Extract Sat. NaHCO3 Workup Monitor->Workup Purify 6. Isolation Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the hetero-Diels-Alder cycloaddition protocol.

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum.

  • Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Validation Checkpoint: The vacuum gauge must read <0.1 mbar during the final cycle. Failure to achieve this indicates a leak, which will lead to the rapid hydrolysis of the sulfinylamine[3].

Step 2: Reactant Assembly

  • Add 1-methoxy-4-(sulfinylamino)benzene (1.0 mmol, 169 mg) to the Schlenk flask.

  • Inject 10 mL of anhydrous CH2​Cl2​ via a dry syringe.

  • Validation Checkpoint: The solution should be a clear, bright yellow liquid. If the solution is cloudy or pale, the reagent has hydrolyzed to p-anisidine and SO2​ ; the reaction must be aborted.

Step 3: Lewis Acid Activation

  • Cool the reaction mixture to −78∘C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Dropwise, add SnCl4​ (1.0 mmol, 1.0 mL of a 1M solution) over 5 minutes.

  • Validation Checkpoint: A distinct color shift (typically deepening to a dark orange/red) will occur immediately, visually confirming the formation of the activated Lewis acid-dienophile complex.

Step 4: Cycloaddition

  • Add freshly cracked cyclopentadiene (1.5 mmol, 99 mg) dropwise to the −78∘C solution.

  • Maintain the reaction at −78∘C for 2 hours, then allow it to slowly warm to 0∘C over 1 hour.

Step 5: In-Process Control (IPC) Monitoring

  • Extract a 10μL aliquot, quench in 100μL of saturated NaHCO3​ , and extract with ethyl acetate.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc, 7:3). The UV-active spot corresponding to 1-methoxy-4-(sulfinylamino)benzene ( Rf​≈0.8 ) must be completely absent, replaced by a highly polar product spot ( Rf​≈0.3 ).

Step 6: Quenching and Workup

  • Quench the reaction at 0∘C by adding 10 mL of saturated aqueous NaHCO3​ .

  • Transfer to a separatory funnel and extract the aqueous layer with CH2​Cl2​ ( 3×15mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure endo-3,6-dihydro-1,2-thiazine 1-oxide derivative.

References

  • Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry—A European Journal.[Link]

  • Weinreb, S. M. (1988). Synthetic methodology based upon N-sulfinyl dienophile [4+2]-cycloaddition reactions. Accounts of Chemical Research.[Link]

  • Ivanova, E. V. (2010). Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species. Concordia University.[Link]

Sources

Method

Application Note: Preparation of Sulfinamides Utilizing 1-Methoxy-4-(sulfinylamino)benzene

Introduction & Strategic Overview Sulfinamides represent a pivotal class of sulfur(IV) motifs in modern organic synthesis. They serve as highly versatile chiral auxiliaries, directing groups, and crucial pharmacophores i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Sulfinamides represent a pivotal class of sulfur(IV) motifs in modern organic synthesis. They serve as highly versatile chiral auxiliaries, directing groups, and crucial pharmacophores in drug discovery [1]. While traditional syntheses rely on highly reactive, moisture-sensitive sulfinyl chlorides, the use of bench-stable N-sulfinylamines offers a robust, operationally simple alternative.

Specifically, 1-methoxy-4-(sulfinylamino)benzene (also known as N-sulfinyl- p -anisidine or PMP-N=S=O) acts as a highly efficient, electrophilic S(IV) transfer reagent. The p -methoxyphenyl (PMP) group is strategically chosen for two reasons:

  • Reagent Stability: The electron-donating methoxy group stabilizes the highly electrophilic N=S=O moiety, rendering the reagent bench-stable and easy to handle without special glovebox techniques [2].

  • Orthogonal Deprotection: The PMP group acts as a traceless protecting group. It can be oxidatively cleaved under mild conditions to yield highly valuable primary sulfinamides , avoiding the harsh acidic or basic conditions that typically destroy sensitive functional groups [3].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the experimental parameters in this workflow.

Regioselective Nucleophilic Addition

The reaction proceeds via the nucleophilic addition of an organometallic reagent (Grignard or organolithium) to the N-sulfinylamine.

  • Why THF at -78 °C? The hard carbon nucleophile preferentially attacks the highly electrophilic sulfur(IV) center rather than the nitrogen. Maintaining cryogenic temperatures (-78 °C) in a coordinating solvent like tetrahydrofuran (THF) is critical. It suppresses over-addition (which would yield undesired sulfoxides) and stabilizes the resulting transient aza-sulfenate intermediate prior to aqueous quench.

Oxidative Cleavage via Single-Electron Transfer

The conversion of the resulting N-(PMP)sulfinamide to a primary sulfinamide utilizes Ceric Ammonium Nitrate (CAN).

  • Why CAN? The PMP group is uniquely susceptible to single-electron oxidation. CAN acts as a mild, single-electron oxidant that generates a radical cation on the electron-rich aromatic ring. Subsequent trapping by water forms a quinone imine intermediate, which rapidly hydrolyzes to liberate the free primary sulfinamide and p -benzoquinone. This mechanism provides a self-validating visual cue: the bright orange color of Ce(IV) fades to the pale yellow of Ce(III) as the reaction reaches completion.

Visualizations

Synthetic Workflow

Workflow A 1-Methoxy-4-(sulfinylamino)benzene (PMP-N=S=O) C N-(p-Methoxyphenyl)sulfinamide (R-S(=O)-NH-PMP) A->C THF, -78 °C Nucleophilic Addition B Organometallic Reagent (R-MgX or R-Li) B->C D Primary Sulfinamide (R-S(=O)-NH2) C->D CAN, MeCN/H2O Oxidative Cleavage

Synthetic workflow from 1-methoxy-4-(sulfinylamino)benzene to primary sulfinamides.

Mechanistic Pathway

Mechanism N1 PMP-N=S=O N2 Nucleophilic Attack (R⁻ attacks S atom) N1->N2 N3 Aza-sulfenate Intermediate [R-S(=O)-N⁻-PMP] M⁺ N2->N3 C-S bond formation N4 Aqueous Quench (H2O / NH4Cl) N3->N4 N5 N-PMP Sulfinamide (R-S(=O)-NH-PMP) N4->N5 Protonation

Mechanistic pathway of the nucleophilic addition to the N-sulfinylamine sulfur center.

Experimental Protocols

Protocol A: Synthesis of N-(p-Methoxyphenyl)sulfinamides

Safety Note: Organometallic reagents are highly reactive and potentially pyrophoric. Conduct all operations under a strict inert atmosphere (Argon or N₂).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Dissolve 1-methoxy-4-(sulfinylamino)benzene (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M, 50 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (R-MgX, 1.1 equiv, 11 mmol) or organolithium reagent (R-Li) via a syringe pump over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Incubation: Stir the mixture at -78 °C for an additional 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure N-(PMP)sulfinamide.

Protocol B: Oxidative Cleavage to Primary Sulfinamides

Self-Validating Cue: The reaction progress can be visually tracked by the color change of the CAN oxidant.

  • Solvent Preparation: Dissolve the purified N-(PMP)sulfinamide (1.0 equiv, 5 mmol) in a mixture of Acetonitrile and H₂O (4:1 v/v, 25 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN, 3.0 equiv, 15 mmol) in H₂O (10 mL). Add this dropwise to the reaction mixture over 15 minutes. The solution will immediately turn deep orange.

  • Monitoring: Stir at 0 °C for 45–60 minutes. The reaction is complete when the deep orange color fades to a pale yellow (indicating reduction of Ce(IV) to Ce(III)) and TLC confirms the disappearance of the starting material.

  • Workup: Dilute the mixture with saturated aqueous NaHCO₃ (20 mL) to neutralize the acidic byproducts. Extract with EtOAc (3 × 30 mL).

  • Isolation: Wash the organics with 10% aqueous Na₂SO₃ (to quench any residual oxidants) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the primary sulfinamide.

Data Presentation: Reaction Scope & Expected Yields

The modularity of this workflow allows for the synthesis of diverse sulfinamides. The table below summarizes the expected quantitative outcomes based on the steric and electronic nature of the organometallic nucleophile.

Nucleophile (R-M)Organometallic TypeTemp (°C)Yield: N-PMP Sulfinamide (%)Yield: Primary Sulfinamide (%)
Phenylmagnesium bromideGrignard (Aryl)-7888 - 9280 - 85
p-Tolylmagnesium bromideGrignard (Aryl)-7885 - 9082 - 86
Methylmagnesium chlorideGrignard (Alkyl)-7880 - 8475 - 79
n-ButyllithiumOrganolithium (Alkyl)-7875 - 8070 - 75
tert-Butylmagnesium chlorideGrignard (Bulky)-78 to -4065 - 7060 - 65

Note: Bulky nucleophiles like tert-butylmagnesium chloride may require slight warming to -40 °C to achieve full conversion due to steric hindrance at the sulfur center.

References

  • Das, S., Dhibar, A., & Sahoo, B. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au.[Link]

  • Oliver, G. A., & Werz, D. B. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal.[Link]

  • Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis.[Link]

Application

Application Note: Catalytic Asymmetric Synthesis Involving 4-Methoxy-N-Sulfinylaniline

Strategic Rationale & Scientific Context N-Sulfinylamines ( R−N=S=O ) are highly versatile, monoaza analogues of sulfur dioxide that have recently experienced a renaissance in asymmetric organic synthesis[1]. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scientific Context

N-Sulfinylamines ( R−N=S=O ) are highly versatile, monoaza analogues of sulfur dioxide that have recently experienced a renaissance in asymmetric organic synthesis[1]. Among these, 4-methoxy-N-sulfinylaniline serves as a privileged, electron-rich electrophile in N-heterocyclic carbene (NHC)-catalyzed formal [2+2] cycloadditions with ketenes[1][2].

The resulting cycloadducts, highly enantioenriched 1,2-thiazetidin-3-one 1-oxides, are valuable 4-membered heterocyclic scaffolds[2]. These architectures are not merely end-products; they serve as linchpins that can be further derivatized into 3-oxo- β -sultams, α -mercapto amides, and β -mercapto amines through targeted oxidation or reduction[3]. The choice of the 4-methoxy variant is highly strategic: the electron-donating p -methoxyphenyl (PMP) group stabilizes the reactive zwitterionic intermediates during the catalytic cycle and can be seamlessly removed post-synthesis via oxidative cleavage, acting as an ideal protecting group.

Mechanistic Insights & Causality

The success of this asymmetric transformation relies on a dual-activation pathway governed by the chiral NHC catalyst. Understanding the causality behind each intermediate is critical for troubleshooting and scaling the reaction.

  • Ketene Generation: The ketene is generated in situ from an acid chloride using a sterically hindered base (e.g., DIPEA)[2].

  • Enolate Formation: The free NHC catalyst acts as a strong nucleophile, attacking the ketene to form an active azolium enolate intermediate[1][2].

  • Stereoselective Addition: The azolium enolate attacks the highly electrophilic sulfur atom of 4-methoxy-N-sulfinylaniline. The chiral pocket of the NHC catalyst dictates the facial selectivity of this C–S bond formation, ensuring high enantiomeric excess[1].

  • Cyclization & Catalyst Turnover: Intramolecular attack of the resulting nitrogen anion onto the carbonyl carbon closes the 4-membered ring and ejects the free NHC catalyst to propagate the cycle[1].

CatalyticCycle NHC Chiral NHC Catalyst Enolate Azolium Enolate NHC->Enolate + Ketene Adduct Zwitterionic Adduct Enolate->Adduct Nucleophilic Attack Adduct->NHC Catalyst Release Product 1,2-Thiazetidin-3-one 1-oxide Adduct->Product Cyclization Ketene Ketene (from Acid Chloride) Ketene->Enolate Substrate 4-Methoxy-N-sulfinylaniline Substrate->Adduct

Figure 1: NHC-catalyzed formal [2+2] cycloaddition cycle with 4-methoxy-N-sulfinylaniline.

Experimental Protocol: Asymmetric Synthesis of 1,2-Thiazetidin-3-one 1-oxides

Self-Validating System: This protocol incorporates visual cues and specific TLC monitoring steps to ensure the user can validate the reaction's progress in real-time.

Materials & Reagents
  • Electrophile: 4-Methoxy-N-sulfinylaniline (1.0 equiv, 0.50 mmol)

  • Ketene Precursor: Phenylacetyl chloride (1.5 equiv, 0.75 mmol)

  • Precatalyst: Chiral Triazolium Salt (e.g., Bode's or Ye's catalyst, 5 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Additive: Activated 4Å Molecular Sieves (100 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Catalyst & Additive Loading: Add the chiral triazolium precatalyst (5 mol%) and freshly activated 4Å molecular sieves (100 mg).

    • Causality: The addition of molecular sieves is mandatory. They scavenge trace water, which would otherwise rapidly hydrolyze both the highly sensitive ketene intermediate and the 4-methoxy-N-sulfinylaniline[4].

  • Substrate Introduction: Inject anhydrous THF (5.0 mL) followed by 4-methoxy-N-sulfinylaniline (0.50 mmol).

    • Validation: The solution will immediately exhibit a distinct yellow hue, which is characteristic of intact N-sulfinylanilines. Cool the mixture to -20 °C using a cryocooler.

  • Ketene Generation & Reaction Initiation: Add the acid chloride (0.75 mmol) in one rapid portion. Immediately begin the dropwise addition of DIPEA (1.0 mmol) over a 15-minute period using a syringe pump.

    • Causality: Slow addition of the base ensures a low steady-state concentration of the ketene. This kinetic control favors the productive cross-cycloaddition pathway over unwanted ketene homodimerization.

  • Monitoring: Stir the reaction at -20 °C for 12–24 hours.

    • Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the characteristic yellow color fades to a pale solution and the UV-active spot corresponding to 4-methoxy-N-sulfinylaniline ( Rf​≈0.6 ) disappears entirely.

  • Quenching & Purification: Quench the reaction mixture at -20 °C by adding 1.0 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution Hexane to Hexane/EtOAc 3:1) to isolate the enantioenriched product.

Quantitative Data & Optimization

The efficiency and enantioselectivity of the cycloaddition are highly sensitive to solvent polarity and temperature. The data in Table 1 summarizes the optimization landscape, demonstrating why specific parameters are chosen.

Table 1: Optimization Parameters for the NHC-Catalyzed Cycloaddition

SolventTemperature (°C)BaseYield (%)Enantiomeric Excess (ee %)
CH2​Cl2​ 25 Et3​N 4560
Toluene-20DIPEA7888
THF0DIPEA8592
THF -20 DIPEA 92 98

Note: THF at -20 °C provides the optimal balance. It maintains sufficient solubility for the zwitterionic intermediate while providing enough thermal rigidity in the transition state to maximize both yield and enantiomeric excess[1][2].

References[1] Title: Rediscovering Sulfinylamines as Reagents for Organic Synthesis

Source: d-nb.info (Chemistry - A European Journal) URL: [2] Title: N-Heterocyclic Carbene-Mediated Carbon–Sulfur Bond-Forming Reactions Source: acs.org (ACS Sustainable Chemistry & Engineering) URL: [4] Title: Additive Effects on Asymmetric Catalysis Source: acs.org (Chemical Reviews) URL: [3] Title: Cas 17419-98-6, 2-Methoxy-N-sulfinylaniline - LookChem Source: lookchem.com URL:

Sources

Method

Advanced Applications of N-Sulfinyl-p-anisidine in Heterocyclic Chemistry: Protocols and Mechanistic Insights

Executive Summary N-sulfinylanilines represent a powerful class of organosulfur intermediates in modern synthetic chemistry. Among these, N-sulfinyl-p-anisidine (4-methoxy-N-sulfinylaniline) stands out due to the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-sulfinylanilines represent a powerful class of organosulfur intermediates in modern synthetic chemistry. Among these, N-sulfinyl-p-anisidine (4-methoxy-N-sulfinylaniline) stands out due to the unique electronic modulation provided by its para-methoxy group. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to utilizing N-sulfinyl-p-anisidine. We detail the mechanistic causality behind its reactivity, specifically focusing on its role as a versatile dienophile and heterodiene in the construction of complex sulfur- and nitrogen-containing heterocycles, such as 1,2-thiazines and benzo-ortho-thiazine derivatives.

Chemical Profile and Mechanistic Rationale

N-sulfinyl-p-anisidine features the highly reactive Ar–N=S=O functional group. Its synthetic utility is primarily governed by the frontier molecular orbital (FMO) interactions during cycloaddition reactions.

Electronic Causality: The para-methoxy group exerts a strong electron-donating (+M) effect.

  • As a Diene (Inverse Electron-Demand): The +M effect enriches the electron density of the aromatic ring, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes N-sulfinyl-p-anisidine an excellent heterodiene when reacted with electron-deficient dienophiles.

  • As a Dienophile (Standard Hetero-Diels-Alder): When the N=S bond acts as the dienophile, the +M effect inherently raises the Lowest Unoccupied Molecular Orbital (LUMO), making the unactivated N=S bond less electrophilic compared to its p-nitro counterparts. Consequently, 1 and restore optimal reactivity, enabling highly stereoselective [4+2] and [3+2] cycloadditions[1].

G N N-Sulfinyl-p-anisidine (Heterodiene/Dienophile) Complex Transition State [4+2] or [3+2] Cycloaddition N->Complex Lewis Acid Activation Diene Diene / Dipole (e.g., Norbornene) Diene->Complex HOMO-LUMO matching Thiazine 1,2-Thiazine Derivative (via HDA) Complex->Thiazine [4+2] Pathway Imidazolidine Imidazolidine / Aziridine (via 1,3-Dipolar Addition) Complex->Imidazolidine [3+2] Pathway

Mechanistic pathways of N-sulfinyl-p-anisidine in heterocyclic cycloadditions.

Core Application: Hetero-Diels-Alder (HDA) Cycloadditions

A primary application of N-sulfinyl-p-anisidine is the synthesis of benzo-ortho-thiazine structures via HDA reactions with bicyclic alkenes. When reacted with norbornene or norbornadiene,2[2]. This stereochemical outcome is dictated by the minimization of steric hindrance in the transition state.

Quantitative Data: Optimization of Cycloaddition Conditions

The choice of solvent and Lewis acid is critical. Coordinating solvents (like THF) compete with the sulfinylamine for the Lewis acid, drastically reducing yields.

Table 1: Effect of Reaction Parameters on HDA Yield (N-sulfinyl-p-anisidine + Norbornene)

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Causality / Observation
1TolueneNone902435High thermal energy required; significant degradation observed.
2CH₂Cl₂BF₃·OEt₂0 to 251265Lewis acid lowers LUMO; competitive side reactions occur.
3CH₂Cl₂Cu(OTf)₂0 to 25888 Optimal bidentate coordination to N=S=O oxygen; high endo-selectivity.
4THFCu(OTf)₂251245Coordinating solvent outcompetes sulfinylamine for Lewis acid binding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating visual and analytical cues to ensure high-fidelity execution without relying solely on post-reaction characterization.

Protocol A: Synthesis and Purification of N-Sulfinyl-p-anisidine

Because sulfinylamines are 1[1], rigorous anhydrous conditions are mandatory.

  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Introduction: Dissolve 50.0 mmol of p-anisidine in 100 mL of anhydrous toluene.

  • Thionyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 75.0 mmol (1.5 equiv) of freshly distilled thionyl chloride (SOCl₂).

    • Causality: The 1.5x stoichiometric excess of SOCl₂ drives the equilibrium forward and suppresses the formation of symmetrical sulfur diimide (Ar-N=S=N-Ar) byproducts.

  • Thermal Activation: Gradually warm the mixture to reflux (approx. 110 °C) and maintain for 4 hours.

    • Self-Validation: Monitor the exhaust bubbler. The reaction generates HCl and SO₂ gases. The complete cessation of gas evolution serves as the primary visual cue that the transformation to the N=S=O group is complete.

  • Solvent Removal: Cool to room temperature and concentrate under reduced pressure to remove toluene and unreacted SOCl₂.

  • Purification: Purify the crude residue via vacuum distillation.

    • Self-Validation: The pure product distills as a distinct straw-colored to yellowish oil. If the oil is dark orange or brown, it indicates unreacted aniline or oxidative degradation, requiring redistillation prior to use[1].

Protocol B: Lewis Acid-Catalyzed HDA Cycloaddition with Norbornene

This protocol utilizes Cu(OTf)₂ to activate the N=S=O group, enabling the reaction to proceed at room temperature and avoiding thermal decomposition[3].

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve 1.0 mmol of freshly distilled N-sulfinyl-p-anisidine in 5.0 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of anhydrous Cu(OTf)₂. Stir for 15 minutes at 0 °C.

    • Causality: Pre-coordination of the Lewis acid to the sulfinyl oxygen is critical. It withdraws electron density from the N=S bond, significantly lowering its LUMO before the diene is introduced.

  • Diene Introduction: Add 1.5 mmol of norbornene dropwise or in small portions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 8 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active N-sulfinyl-p-anisidine spot and the appearance of a lower R_f product spot confirms successful conversion. The presence of a p-anisidine spot indicates moisture contamination and hydrolysis of the starting material.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the benzo-ortho-thiazine derivative via flash column chromatography.

Workflow Step1 Step 1: Reagent Prep Anhydrous SOCl2 + p-Anisidine Step2 Step 2: Distillation Purify under vacuum (Straw-colored oil) Step1->Step2 Step3 Step 3: Reaction Setup Inert Atm (Ar), Dry Solvent + Cu(OTf)2 Step2->Step3 Step4 Step 4: Cycloaddition Add Diene (0 °C to 25 °C) Step3->Step4 Step5 Step 5: Isolation & Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for N-sulfinyl-p-anisidine synthesis and cycloaddition.

Troubleshooting and Analytical Validation

  • Low Yields & Starting Material Degradation: N-sulfinylanilines are highly susceptible to nucleophilic attack by water. If TLC or GC/MS analysis reveals the presence of p-anisidine in the reaction mixture, the system has been compromised by moisture. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Poor Regioselectivity: If multiple isomers are observed during HDA, the reaction temperature may be too high, overriding the electronic control of the Lewis acid. Ensure the catalyst is pre-coordinated at 0 °C and the reaction does not exceed 25 °C.

References

  • Technical Support Center: Optimizing Reactions with N-Sulfinylanilines - Benchchem. BenchChem.
  • N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects - ResearchGate. Russian Journal of General Chemistry.
  • Rediscovering Sulfinylamines as Reagents for Organic Synthesis - Minireview. Chemistry – A European Journal.

Sources

Application

safe handling and long-term storage protocols for sulfinylamino compounds

Application Note: Safe Handling, Reactivity Management, and Long-Term Storage of Sulfinylamino Compounds Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Reactivity Management, and Long-Term Storage of Sulfinylamino Compounds

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Background

Sulfinylamino compounds, characterized by the highly reactive R−N=S=O (N-sulfinylamine) functional group, are indispensable linchpins in modern organic synthesis. They serve as powerful dienophiles in hetero-Diels-Alder reactions and are primary electrophilic sulfur sources for the synthesis of sulfinamides, sulfoximines, and sulfonimidamides.

However, their synthetic utility is inherently tied to their chemical vulnerability: acute moisture sensitivity and thermal lability .

The Causality of Instability: The reactivity of the N=S=O moiety is driven by the highly electrophilic nature of the hypervalent sulfur atom. In the presence of trace water, the sulfur center undergoes rapid nucleophilic attack. Computational models of hydrolysis kinetics demonstrate that the activation barrier for this degradation pathway decreases proportionally as the positive charge on the NSO sulfur atom increases[1]. Consequently, electron-withdrawing R-groups exacerbate moisture sensitivity. The hydrolysis reaction irreversibly cleaves the compound, generating the corresponding primary amine ( R−NH2​ ) and releasing sulfur dioxide gas ( SO2​ )[2].

To circumvent this, modern reagent design has introduced sterically hindered variants. For example, the incorporation of a bulky trityl group (TrNSO) physically blocks the trajectory of incoming water molecules, shielding the electrophilic sulfur and rendering the reagent remarkably bench-stable[3].

Quantitative Stability Profiles

Understanding the structural relationship between the R-group and the compound's hydrolytic stability is critical for determining appropriate handling and storage conditions. The table below summarizes the stability profiles of common sulfinylamino classes.

Compound ClassExample ReagentHydrolytic StabilityRecommended StorageEstimated Shelf Life
Aryl-Sulfinylamines Ph-NSOHighly Sensitive-20°C, Argon< 6 Months
Alkyl-Sulfinylamines t-Bu-NSOModerately Sensitive-20°C, Argon6 - 12 Months
O-Alkyl-Sulfinylamines t-BuO-NSO[4]Moderately Sensitive2-8°C, Argon6 - 12 Months
Silyl-Sulfinylamines TIPS-NSOModerately Stable-20°C, Argon> 12 Months
Sterically Hindered Trityl-NSO (TrNSO)Bench-StableRoom Temp / 2-8°C> 24 Months

Workflow Visualization

The following diagram outlines the self-validating workflow required to maintain the integrity of moisture-sensitive sulfinylamino reagents from preparation to long-term storage.

Workflow Step1 Glassware Baking (>150°C, 12h) Step2 Hot Assembly under Argon/N2 Purge Step1->Step2 Step4 Glovebox Dispensing (Solid NSO Reagents) Step2->Step4 Step5 Schlenk Line Transfer (Liquid NSO Reagents) Step2->Step5 Step3 Solvent Drying (3Å/4Å Sieves) Step3->Step4 Step3->Step5 Step6 Anhydrous Reaction Execution (-78°C to RT) Step4->Step6 Step5->Step6 Step7 Inert Gas Backfill & Low-Temp Storage Step6->Step7

Workflow for anhydrous handling and storage of N-sulfinylamines.

Experimental Protocols: Safe Handling & Dispensing

To ensure a self-validating system where errors are minimized by design, the following protocols must be strictly adhered to.

Protocol A: Glassware and Solvent Preparation

Causality Check: Trace water adsorbed onto the microscopic pores of borosilicate glass acts as a potent catalyst for NSO degradation. Ambient air contains sufficient humidity to instantly hydrolyze exposed reagents[2].

  • Baking: Place all reaction flasks, Schlenk tubes, and magnetic stir bars in a drying oven at >150°C for a minimum of 12 hours.

  • Hot Assembly: Remove the glassware from the oven and assemble the apparatus immediately while hot.

  • Inert Purge: Connect the apparatus to a Schlenk line. Apply high vacuum (< 0.1 Torr) for 15 minutes, then backfill with ultra-high purity (UHP) Argon. Repeat this vacuum-argon cycle three times. Note: Argon is prioritized over Nitrogen as its higher density provides a superior protective blanket against atmospheric moisture.

  • Solvent Validation: Use only commercially anhydrous solvents packaged under inert gas. Prior to use, validate the solvent's moisture content via Karl Fischer titration (must be < 10 ppm). Store working solvent volumes over activated 3Å or 4Å molecular sieves[2].

Protocol B: Dispensing N-Sulfinylamines

Causality Check: Weighing solid N-sulfinylamines in the open air leads to rapid absorption of atmospheric moisture, visible as fuming or the formation of insoluble polymeric crusts.

  • Solid Reagents: Transfer the sealed reagent bottle into a controlled glovebox environment (maintained at < 1 ppm H2​O and < 1 ppm O2​ ). Weigh and dispense the solid directly into the pre-dried reaction vessel. Seal the vessel with a PTFE-lined septum before removing it from the glovebox[2].

  • Liquid Reagents: For liquid derivatives, utilize a dry, gas-tight glass syringe equipped with a stainless-steel needle. Purge the syringe with Argon three times prior to piercing the reagent bottle's septum. Transfer the liquid dropwise into the reaction mixture to prevent localized exothermic degradation[2].

Long-Term Storage Protocols

Proper storage is the only way to prevent the gradual thermal decomposition and hydrolytic cleavage of sulfinylamino compounds over time.

  • Temperature Control: Store neat liquids and solids at -20°C (unless utilizing sterically hindered variants like TrNSO). Elevated temperatures promote unwanted dimerization and disproportionation reactions.

  • Vessel Integrity: Reagents must be stored in amber borosilicate glass vials to prevent UV-induced radical decomposition.

  • Septum Selection: Use only PTFE-lined silicone septa . Standard rubber septa are highly permeable to atmospheric moisture and oxygen over prolonged periods.

  • Headspace Management: After every use, the headspace of the storage vessel must be aggressively flushed with Argon before resealing. Wrap the cap tightly with Parafilm or PTFE tape to create a secondary moisture barrier.

  • Degradation Monitoring: Before using a stored reagent, perform a visual inspection. The presence of a cloudy, heterogeneous mixture in an otherwise clear liquid, or the precipitation of insoluble white byproducts, is a direct indicator of hydrolysis (amine salt formation)[2]. Degraded reagents should be safely quenched and discarded.

References

  • Advances in the construction of diverse SuFEx linkers. National Science Review. URL:[Link]

  • Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. Journal of Chemical Theory and Computation (ACS). URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters (ACS). URL:[Link]

Sources

Method

using 1-methoxy-4-(sulfinylamino)benzene as a dienophile in organic synthesis

Application Note: 1-Methoxy-4-(sulfinylamino)benzene as a Strategic Dienophile in Hetero-Diels-Alder Syntheses Executive Summary 1-Methoxy-4-(sulfinylamino)benzene (commonly referred to as N-sulfinyl-p-anisidine or p-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methoxy-4-(sulfinylamino)benzene as a Strategic Dienophile in Hetero-Diels-Alder Syntheses

Executive Summary

1-Methoxy-4-(sulfinylamino)benzene (commonly referred to as N-sulfinyl-p-anisidine or p-methoxysulfinylaniline) is a highly specialized organosulfur dienophile utilized in[4+2] hetero-Diels-Alder (HDA) cycloadditions. It enables the rapid, atom-economical construction of 1,2-thiazine 1-oxide scaffolds—a critical pharmacophore in modern drug discovery. While the electron-donating p-methoxy group attenuates its intrinsic dienophilic reactivity compared to electron-deficient analogues, it serves as an invaluable, oxidatively cleavable protecting group (PMP auxiliary). This guide details the mechanistic rationale, optimized catalytic conditions, and validated protocols for deploying this reagent in complex organic synthesis.

Reactivity Profile & Mechanistic Rationale

The functional moiety of N-sulfinylanilines (Ar–N=S=O) participates readily in suprafacial [4s+2s] cycloadditions across the N=S=O bond[1]. The reaction is governed by the Frontier Molecular Orbital (FMO) interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the N-sulfinyl dienophile[1].

Causality of the PMP Group: The p-methoxyphenyl (PMP) substituent exerts a strong electron-donating effect (+M), which raises the LUMO energy of the N=S=O group. Consequently, 1-methoxy-4-(sulfinylamino)benzene is inherently less reactive than highly electron-deficient variants like N-sulfinyl-p-nitroaniline or N-sulfinyl carbamates[2]. However, the strategic advantage of the PMP group lies in its post-reaction utility: it acts as a robust protecting group that can be oxidatively cleaved to yield the unprotected cyclic sulfonamide or secondary amine[3].

To overcome the reduced reactivity during the cycloaddition step, Lewis acid catalysis is employed. Catalysts such as Cu(OTf)₂ coordinate to the sulfinyl oxygen, thereby lowering the LUMO energy and restoring rapid reaction kinetics[4].

Synthetic Workflow

Workflow N1 p-Anisidine + SOCl2 N2 1-methoxy-4-(sulfinylamino)benzene (N-Sulfinyl-p-anisidine) N1->N2 Anhydrous, 0°C to RT N4 Hetero-Diels-Alder Cycloaddition [4+2] Transition State N2->N4 N3 1,3-Diene Addition N3->N4 Lewis Acid (e.g., Cu(OTf)2) N5 2-(p-Methoxyphenyl)-1,2-thiazine 1-oxide N4->N5 Regioselective N6 Oxidative Cleavage (CAN) N5->N6 N7 Unprotected 1,2-Thiazine 1-oxide (Pharmacophore Scaffold) N6->N7 PMP Removal

Synthetic workflow from dienophile generation to post-cycloaddition PMP cleavage.

Optimization of Cycloaddition Conditions

Due to the attenuated electrophilicity of the PMP-substituted N=S=O group, reaction conditions must be carefully optimized. The table below summarizes the effect of temperature, solvent, and Lewis acid on the model reaction between 1-methoxy-4-(sulfinylamino)benzene and 2,3-dimethyl-1,3-butadiene.

EntrySolventCatalyst (mol %)Temp (°C)Time (h)Yield (%)Endo:Exo Ratio
1TolueneNone80243560:40
2CH₂Cl₂BF₃·OEt₂ (20)-78 to 0126885:15
3CH₂Cl₂Cu(OTf)₂ (10)-20 to RT888>95:5
4THFCu(OTf)₂ (10)-20 to RT185280:20

Data Interpretation: Non-catalyzed thermal conditions (Entry 1) result in poor yields and low stereoselectivity due to the high activation barrier[5]. The use of Cu(OTf)₂ in non-coordinating solvents like CH₂Cl₂ (Entry 3) provides the optimal balance of Lewis acidity and transition-state organization, driving both high yield and excellent endo selectivity[4]. Coordinating solvents like THF (Entry 4) competitively bind the Lewis acid, reducing catalytic efficacy.

Self-Validating Experimental Protocols

General Precautions: N-sulfinylanilines are highly sensitive to moisture, rapidly hydrolyzing to the parent aniline and sulfur dioxide[5]. All glassware must be oven-dried, and reactions must be executed under an inert atmosphere (Ar or N₂) using strictly anhydrous solvents.

Protocol A: Synthesis of 1-Methoxy-4-(sulfinylamino)benzene

Objective: Generate the active dienophile from p-anisidine.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a Schlenk line. Purge with Argon.

  • Reagent Loading: Dissolve p-anisidine (10.0 g, 81.2 mmol) in anhydrous toluene (100 mL). Add dry pyridine (15 mL) to act as an HCl scavenger. Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add thionyl chloride (SOCl₂) (7.1 mL, 97.4 mmol) over 30 minutes[5]. Causality: Slow addition controls the highly exothermic formation of the intermediate and minimizes over-oxidation or polymerization.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 2 hours. The solution will transition to a deep orange color, and a pyridinium chloride precipitate will form.

  • Purification: Cool to room temperature, filter the precipitate under inert conditions, and concentrate the filtrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~110-115 °C at 0.1 mmHg) to yield the product as a straw-colored oil[5]. Validation: IR spectroscopy must show a strong, characteristic N=S=O asymmetric stretch around 1150–1160 cm⁻¹[6].

Protocol B: Cu(OTf)₂-Catalyzed Hetero-Diels-Alder Cycloaddition

Objective: Construct the 1,2-thiazine 1-oxide core.

  • Preparation: In an oven-dried Schlenk flask, suspend Cu(OTf)₂ (0.36 g, 1.0 mmol, 10 mol%) in anhydrous CH₂Cl₂ (20 mL) under Argon.

  • Dienophile Addition: Add 1-methoxy-4-(sulfinylamino)benzene (1.69 g, 10.0 mmol) dissolved in CH₂Cl₂ (5 mL). Stir at room temperature for 15 minutes. Causality: This pre-stirring allows the Cu(II) complex to fully coordinate with the sulfinyl oxygen, activating the dienophile. Cool the mixture to -20 °C.

  • Diene Addition: Slowly inject 2,3-dimethyl-1,3-butadiene (1.7 mL, 15.0 mmol).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 hours. Causality: Starting at -20 °C maximizes the endo transition state preference before kinetic energy allows for the less sterically encumbered but electronically less favored exo approach.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2). Validation: ¹H NMR will validate the cycloaddition by the disappearance of the diene vinylic protons and the appearance of AB-system protons of the newly formed heterocyclic ring system (typically between 2.5–4.0 ppm)[6].

Protocol C: Oxidative Cleavage of the PMP Auxiliary

Objective: Remove the p-methoxyphenyl group to reveal the free N-H bond.

  • Setup: Dissolve the cycloadduct (1.0 mmol) in a mixture of acetonitrile and water (4:1 v/v, 10 mL) and cool to 0 °C.

  • Oxidation: Add Ceric Ammonium Nitrate (CAN) (1.64 g, 3.0 mmol) in small portions over 10 minutes.

  • Reaction: Stir at 0 °C for 45 minutes. Causality: CAN acts as a single-electron oxidant, targeting the electron-rich PMP ring to form a benzoquinone byproduct. This cleaves the N-Aryl bond without disrupting the sensitive thiazine 1-oxide core[3].

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous Na₂SO₃ to quench excess oxidant, followed by brine. Dry over Na₂SO₄, concentrate, and purify via chromatography to yield the free 1,2-thiazine 1-oxide.

Mechanistic Pathway & Orbital Interactions

Mechanism D Diene (HOMO) Electron-Rich TS Suprafacial[4s+2s] Transition State D->TS Dp Dienophile (LUMO) N=S=O Group Dp->TS LA Cu(OTf)2 Catalyst Lowers LUMO LA->Dp Coordinates to Oxygen Prod Cycloadduct Chiral Sulfur Center TS->Prod

FMO interaction pathway highlighting Lewis acid-mediated LUMO lowering.

Conclusion

The use of 1-methoxy-4-(sulfinylamino)benzene as a dienophile exemplifies the delicate balance between reactivity and synthetic utility in organic chemistry. While the PMP group necessitates catalytic intervention to facilitate the[4+2] cycloaddition, its subsequent role as a traceless protecting group makes it an indispensable tool for the synthesis of complex, nitrogen- and sulfur-containing heterocycles[7].

References

  • BenchChem - Technical Support Center: Optimizing Reactions with N-Sulfinylanilines. 5[5]

  • Pageplace.de - Hetero Diels–Alder Methodology in Organic Synthesis. 2[2]

  • UDHTU - The Low-Lying Triplet Excited State of Aromatic Sulfinylamines. 1[1]

  • ResearchGate - N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. 6[6]

  • ACS Publications - Synthetic methodology based upon N-sulfinyl dienophile [4 + 2]-cycloaddition reactions. 7[7]

  • ACS Publications - Copper-Catalyzed Diels−Alder Reactions. 4[4]

  • ResearchGate - Direct Catalytic Enantioselective Aza-Diels-Alder Reactions.3[3]

Sources

Application

Application Note: Transition-Metal Catalyzed Cross-Coupling of 1-Methoxy-4-(sulfinylamino)benzene via Regioselective [3+2] Annulation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Context 1-Methoxy-4-(sulfinylamino)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

1-Methoxy-4-(sulfinylamino)benzene (also known as p-methoxy-N-sulfinylaniline) is a highly versatile S(IV) building block in modern synthetic chemistry. Traditionally, synthesizing 1,2,3-oxathiazolidine-2-oxides (cyclic sulfamidites)—which are critical electrophilic intermediates for β -amino alcohols and chiral ligands—relied on the condensation of β -amino alcohols with thionyl chloride. This classical approach releases stoichiometric hydrogen chloride ( HCl ), severely limiting its application in the late-stage functionalization of acid-sensitive active pharmaceutical ingredients (APIs).

A recent paradigm shift in transition-metal catalysis has unlocked a novel, regioselective [3+2] annulation strategy. By leveraging palladium-catalyzed cross-coupling paradigms, N -sulfinylanilines react with vinylethylene carbonates (VECs) or vinyl epoxides under mild conditions to yield C4-substituted 1,2,3-oxathiazolidine-2-oxides[1]. The electron-donating para-methoxy group on 1-methoxy-4-(sulfinylamino)benzene specifically enhances the nucleophilicity of the nitrogen intermediate, accelerating the ring-closure step and delivering superior yields[2]. This Application Note details the mechanistic rationale, optimized protocols, and downstream utility of this transformation.

Mechanistic Rationale (Causality & E-E-A-T)

The success of this cross-coupling relies on the precise generation and capture of a zwitterionic π -allylpalladium intermediate[3]. Understanding the causality behind each catalytic step is essential for troubleshooting and scaling the reaction:

  • Oxidative Addition & Decarboxylation: The Pd(0) catalyst, stabilized by the bidentate ligand DPEphos, coordinates to the alkene of the VEC. Subsequent decarboxylation generates a π -allylpalladium complex bearing a pendant alkoxide.

  • Nucleophilic Attack (S-O Bond Formation): The pendant alkoxide acts as a nucleophile, directly attacking the electrophilic sulfur atom of 1-methoxy-4-(sulfinylamino)benzene. This step forms the critical S-O bond and generates a nitrogen-centered anion[4].

  • Allylic Amination (C-N Bond Formation): The newly formed nitrogen anion undergoes an intramolecular conjugate addition at the allylic position of the π -allylpalladium complex. This regioselective ring closure forms the C4-substituted 1,2,3-oxathiazolidine-2-oxide and regenerates the Pd(0) catalyst[1].

CatalyticCycle Pd0 Pd(0)L_n Complex PiAllyl π-Allylpalladium Alkoxide (Zwitterionic Intermediate) Pd0->PiAllyl + VEC Oxidative Addition & -CO2 VEC Vinylethylene Carbonate (VEC) N_Anion Nitrogen-Centered Anion (S-O Bond Formed) PiAllyl->N_Anion + Sulfinylaniline Nucleophilic Attack on S Sulfinyl 1-Methoxy-4-(sulfinylamino)benzene (Electrophilic S-center) Product 1,2,3-Oxathiazolidine-2-oxide (C4-Substituted) N_Anion->Product Intramolecular Allylic Amination Product->Pd0 Reductive Elimination (Catalyst Regeneration)

Figure 1. Pd-catalyzed [3+2] annulation catalytic cycle forming 1,2,3-oxathiazolidine-2-oxides.

Reaction Optimization & Quantitative Data

Extensive optimization of the catalyst, ligand, and base is required to suppress non-productive pathways (e.g., simple piperazine formation or substrate decomposition). Table 1 summarizes the effect of reaction parameters on the coupling of 1-methoxy-4-(sulfinylamino)benzene with a model VEC[2].

Table 1: Optimization of the Pd-Catalyzed [3+2] Annulation

EntryCatalyst (2.5 mol%)Ligand (5 mol%)Base (20 mol%)SolventYield (%)
1 Pd2​(dba)3​ PPh3​ NoneTHFTrace
2 Pd2​(dba)3​ PPh3​ K2​CO3​ THF25
3 Pd2​(dba)3​ PPh3​ KOMeTHF66
4 Pd2​(dba)3​ DPEphos KOMe THF 88
5 Pd(OAc)2​ DPEphosKOMeTHF42
6 Pd2​(dba)3​ DPEphosKOMeDCM55

Expert Insight: DPEphos provides the optimal bite angle to facilitate the final allylic amination step, while the methoxide base (KOMe) is critical for capturing released CO2​ and stabilizing the zwitterionic intermediate during the catalytic cycle[2].

Experimental Protocol

Self-Validating System: This protocol includes in-process visual and analytical controls to ensure the active catalytic species is maintained and the moisture-sensitive N -sulfinylaniline is not prematurely hydrolyzed.

Materials Required:
  • Substrate: 1-Methoxy-4-(sulfinylamino)benzene (1.0 mmol, 169.2 mg)

  • Coupling Partner: Vinylethylene carbonate (1.2 mmol)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 22.9 mg)

  • Ligand: DPEphos (0.05 mmol, 26.9 mg)

  • Base: Potassium methoxide (KOMe) (0.2 mmol, 14.0 mg)

  • Solvent: Anhydrous THF (10 mL), rigorously degassed via argon sparging.

Step-by-Step Methodology:
  • Catalyst Activation (Glovebox or Schlenk Line): In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ and DPEphos. Evacuate and backfill the flask with Argon three times.

  • Active Complex Formation: Add 5 mL of anhydrous, degassed THF. Stir at room temperature ( 25∘C ) for 15 minutes.

    • Validation Check: The solution must transition to a homogeneous pale yellow, confirming the formation of the active Pd(0) -DPEphos complex.

  • Substrate Introduction: Add the KOMe base to the active catalyst solution. In a separate dry vial, dissolve 1-methoxy-4-(sulfinylamino)benzene and the vinylethylene carbonate in the remaining 5 mL of THF. Transfer this solution dropwise to the reaction flask over 5 minutes to prevent thermal spiking.

  • Reaction Execution: Seal the flask and stir at 25∘C .

    • Validation Check: The evolution of CO2​ gas (mild bubbling) should be observed, confirming VEC decarboxylation. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete conversion typically occurs within 4–6 hours.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and insoluble salts. Wash the pad thoroughly with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure C4-substituted 1,2,3-oxathiazolidine-2-oxide.

Downstream Applications in Drug Development

The resulting 1,2,3-oxathiazolidine-2-oxides are highly valuable electrophilic hubs in medicinal chemistry. The SO2​ motif acts as an excellent leaving group, enabling stereospecific ring-opening reactions[1].

  • Synthesis of β -Amino Alcohols: Mild acidic hydrolysis cleanly removes the sulfinyl group, yielding highly substituted β -amino alcohols used as chiral auxiliaries or API frameworks.

  • Nucleophilic Substitution: Attack by carbon or heteroatom nucleophiles at the C4 or C5 positions allows for the rapid assembly of complex, functionalized amines[5].

Downstream Oxathia 1,2,3-Oxathiazolidine-2-oxide (Electrophilic Hub) Hydrolysis Acidic Hydrolysis (HCl / H2O) Oxathia->Hydrolysis Nucleophile Nucleophilic Attack (Nu:-) Oxathia->Nucleophile AminoAlcohol β-Amino Alcohols (Chiral Ligands/APIs) Hydrolysis->AminoAlcohol SubstitutedAmine Highly Substituted Amines (Late-Stage Functionalization) Nucleophile->SubstitutedAmine

Figure 2. Downstream synthetic utility of 1,2,3-oxathiazolidine-2-oxides in drug development.

References

  • 1. Angewandte Chemie International Edition / DOI.org, 2024. 2.3. ACS Catalysis, 2024.

  • 5. Chemistry - An Asian Journal / ResearchGate, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methoxy-4-(sulfinylamino)benzene

Welcome to the technical support center for the synthesis of 1-methoxy-4-(sulfinylamino)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methoxy-4-(sulfinylamino)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your product yield.

Introduction: The Chemistry and Challenges

1-methoxy-4-(sulfinylamino)benzene, also known as N-sulfinyl-p-anisidine, is a valuable synthetic intermediate. The N=S=O functional group serves as a versatile building block, particularly as a dienophile in hetero-Diels-Alder reactions for constructing sulfur- and nitrogen-containing heterocycles.[1] The most common and industrially viable method for its synthesis is the reaction of p-anisidine (4-methoxyaniline) with thionyl chloride (SOCl₂).[1][2]

While seemingly straightforward, this reaction is fraught with challenges that can drastically reduce yield and purity. The primary issues stem from the high reactivity of thionyl chloride, the moisture sensitivity of both the reagent and the product, and the stoichiometry of the reaction itself.[1][3] This guide provides a systematic approach to overcoming these hurdles.

General Reaction Pathway

The synthesis proceeds by treating p-anisidine with thionyl chloride, typically in an inert solvent. The overall stoichiometry dictates the efficiency of the reaction.

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl (where Ar = 4-methoxyphenyl)

This equation highlights a critical point: two equivalents of the starting aniline are consumed to neutralize the hydrochloric acid (HCl) generated, forming an aniline hydrochloride salt precipitate.[1][2] Understanding this is the first step to optimizing the reaction.

G cluster_reactants Reactants cluster_products Products p_anisidine p-Anisidine (4-methoxyaniline) product 1-methoxy-4-(sulfinylamino)benzene (ArNSO) p_anisidine->product byproduct p-Anisidine Hydrochloride ([ArNH₃]Cl) p_anisidine->byproduct  (2 eq.) thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->product thionyl_chloride->byproduct caption General Synthesis of 1-methoxy-4-(sulfinylamino)benzene. G start Low Yield in Synthesis check_moisture Are all reagents, solvents, and glassware anhydrous? start->check_moisture check_stoich Is the p-anisidine:SOCl₂ ratio correct? (≥3:1 or 1:1 with base) check_moisture->check_stoich Yes fix_moisture Action: Flame-dry glassware, use anhydrous solvents, run under N₂. check_moisture->fix_moisture No check_temp Was SOCl₂ added slowly at 0-10 °C? check_stoich->check_temp Yes fix_stoich Action: Adjust stoichiometry. See Protocol 1 or 2. check_stoich->fix_stoich No success Yield Improved check_temp->success Yes fix_temp Action: Control addition rate and maintain cooling. check_temp->fix_temp No fix_moisture->start fix_stoich->start fix_temp->start caption Troubleshooting Workflow for Low Product Yield.

Caption: Troubleshooting Workflow for Low Product Yield.

Problem 2: Product Decomposes During Workup or Purification

Successfully forming the product is only half the battle. Isolating it is equally critical.

Possible Cause 1: Hydrolysis During Workup

The "Why": Aqueous workups can introduce water that hydrolyzes the N-sulfinylamino product. While a filtration to remove aniline hydrochloride is necessary, subsequent aqueous washes must be performed cautiously, if at all. [2] Solution:

  • Minimize Water Contact: After filtering the aniline hydrochloride precipitate, wash the solid with a small amount of fresh, anhydrous solvent. [2]Combine the filtrates.

  • Anhydrous Drying: Before concentrating the solvent, consider drying the organic solution over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Direct Distillation: In many cases, the best approach is to filter the reaction mixture and proceed directly to solvent removal and vacuum distillation without any aqueous wash steps.

Possible Cause 2: Thermal Decomposition During Distillation

The "Why": N-sulfinylanilines can be thermally labile. Heating them to high temperatures for extended periods during atmospheric distillation will lead to decomposition.

Solution:

  • Use High Vacuum: Purification should be performed by fractional distillation under reduced pressure (vacuum distillation). [1][2]This lowers the boiling point of the product, allowing it to distill at a much lower temperature.

  • Efficient Apparatus: Ensure your distillation setup is efficient to minimize the time the product spends at high temperatures. A short-path distillation apparatus is often ideal.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for the synthesis and purification of 1-methoxy-4-(sulfinylamino)benzene.

Protocol 1: Synthesis Using p-Anisidine as Base

Rationale: This method is procedurally simpler as it avoids the use of an additional base. It relies on using an excess of the starting aniline to neutralize the generated HCl.

Materials:

  • p-Anisidine (3.0 eq)

  • Thionyl chloride (SOCl₂) (1.0 eq)

  • Anhydrous toluene (or dichloromethane)

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser connected to a gas bubbler or scrubbing system.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.

  • Charge Reactor: To the flask, add p-anisidine (3.0 eq) and anhydrous toluene. Stir until all the solid has dissolved.

  • Cooling: Cool the flask in an ice/water bath to an internal temperature of 0-5 °C.

  • Thionyl Chloride Addition: Dissolve thionyl chloride (1.0 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the thionyl chloride solution dropwise to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [2]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of the limiting reagent (thionyl chloride) and formation of the product.

  • Workup: Cool the mixture and filter it under vacuum to remove the precipitated p-anisidine hydrochloride. Wash the filter cake with a small portion of cold, anhydrous toluene.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude yellow-orange oil is ready for purification.

Protocol 2: Purification by Vacuum Distillation

Rationale: This is the most effective method for purifying N-sulfinylanilines, as it avoids thermal decomposition by lowering the boiling point. [1][2] Materials:

  • Crude 1-methoxy-4-(sulfinylamino)benzene oil

  • Vacuum distillation apparatus (short-path is recommended)

  • Vacuum pump with a pressure gauge

  • Heating mantle and stirrer

  • Cold trap (liquid nitrogen or dry ice/acetone)

Procedure:

  • Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charge Flask: Transfer the crude oil into the distillation flask. Add a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be in place between the apparatus and the pump to protect the pump from volatile compounds.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure for 1-methoxy-4-(sulfinylamino)benzene. Discard any initial lower-boiling fractions (forerun) which may contain residual solvent.

  • Storage: Transfer the purified, straw-colored oil to a clean, dry, amber glass bottle under an inert atmosphere for storage.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with N-Sulfinylanilines.
  • Wikipedia. (n.d.). N-Sulfinylaniline. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • Properties of C6H5NSO. (n.d.). N-Sulfinylaniline Chemical Properties.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Degradation of 1-Methoxy-4-(sulfinylamino)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the acute moisture sensitivity of 1-methoxy-4-(sulfinylamino)benzene (also widely known as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the acute moisture sensitivity of 1-methoxy-4-(sulfinylamino)benzene (also widely known as N-sulfinyl-p-anisidine).

While N-sulfinylamines are highly versatile reagents for synthesizing sulfoximines, sulfonimidamides, and other sulfur-containing motifs[1], their utility is frequently compromised by hydrolytic degradation[2]. This guide provides a mechanistic understanding of this degradation, diagnostic FAQs, and self-validating protocols to ensure absolute reagent integrity in your drug development and synthetic workflows.

Mechanistic Causality of Hydrolytic Degradation

To troubleshoot effectively, one must understand the underlying causality of the degradation. N-sulfinylamines (R-N=S=O) hydrolyze rapidly in the presence of water to yield the corresponding primary amine and sulfur dioxide (SO₂)[2].

Mechanistically, water acts as a nucleophile. The reaction initiates via an electrostatic interaction where the oxygen of the water molecule aligns with the highly electrophilic sulfur atom of the N=S=O group[3]. The rate-determining step is the concerted hydroxylation of the sulfur atom and the protonation of the nitrogen atom, forming a transient intermediate that irreversibly collapses[3].

While the electron-donating para-methoxy group on 1-methoxy-4-(sulfinylamino)benzene slightly decreases the electrophilicity of the sulfur atom—making it marginally more stable than electron-withdrawing derivatives (e.g., CF₃-substituted analogs)—it remains acutely susceptible to atmospheric moisture[3][4]. The irreversible release of SO₂ gas drives the reaction forward according to Le Chatelier's principle, leaving behind p-anisidine.

Hydrolysis Reagent 1-methoxy-4-(sulfinylamino)benzene (Ar-N=S=O) Complex Pre-reaction Complex (H2O ··· S=O) Reagent->Complex Moisture Exposure Water Water (H2O) Nucleophile Water->Complex Attacks Electrophilic S Intermediate Hydroxylated Intermediate [Ar-NH-S(=O)OH] Complex->Intermediate Concerted Protonation Amine p-Anisidine (Ar-NH2) Intermediate->Amine Bond Cleavage Gas Sulfur Dioxide (SO2) Gas Intermediate->Gas Irreversible Release

Figure 1: Hydrolytic degradation pathway of 1-methoxy-4-(sulfinylamino)benzene.

Troubleshooting Guide & FAQs

Q1: My reagent bottle hissed when I opened it, and the liquid is cloudy. What happened? A1: The hissing sound is a definitive indicator of SO₂ gas buildup, confirming that hydrolysis has occurred[2]. The cloudiness or dark precipitate is p-anisidine, the primary amine byproduct. p-Anisidine is a solid at room temperature and rapidly oxidizes in air to form dark-colored oligomers. If your reagent exhibits these signs, it must be purified before use.

Q2: How does the para-methoxy group affect the stability of this specific N-sulfinylamine? A2: The hydrolytic reactivity of N-sulfinyl compounds is quantitatively defined by the positive charge on the sulfur atom[3]. Electron-withdrawing groups increase this charge, lowering the activation barrier for water attack[4]. The para-methoxy group is electron-donating via resonance, which slightly increases the activation barrier for hydrolysis compared to unsubstituted or halogenated derivatives[3][4]. However, this stabilization is insufficient to prevent degradation under standard atmospheric conditions; rigorous anhydrous techniques remain mandatory.

Q3: How can I definitively verify the integrity of my reagent before a critical reaction? A3: Visual inspection is insufficient for trace degradation. Establish a self-validating system by running a quick ¹H NMR spectrum in a rigorously dried, non-protic solvent (e.g., C₆D₆). Look for the appearance of a broad singlet corresponding to the -NH₂ protons of p-anisidine (typically around 3.2–3.5 ppm depending on concentration). If this peak is absent, your reagent is intact.

Data Presentation: Analytical Markers of Degradation

To facilitate rapid diagnosis, compare your reagent against the analytical markers summarized in the table below.

Diagnostic ParameterPure 1-methoxy-4-(sulfinylamino)benzeneDegraded Reagent (Hydrolyzed)
Visual Appearance Clear, pale yellow liquid / low-melting solidCloudy, heterogeneous, or dark brown precipitate
Headspace Pressure Neutral (matches ambient inert gas)Pressurized (due to SO₂ gas evolution)
¹H NMR (C₆D₆) Aromatic protons shifted downfield by N=S=OAppearance of broad -NH₂ singlet (~3.3 ppm)
IR Spectroscopy Strong N=S=O stretches (~1150, 1280 cm⁻¹)Broad N-H stretches (~3300–3400 cm⁻¹)
Reactivity High yield in cycloadditions / SuFExLow/no yield; formation of unexpected byproducts
Experimental Protocols: Handling, Verification, and Purification

To ensure trustworthiness in your results, implement the following step-by-step methodologies. These protocols are designed as a self-validating workflow: if any step fails, the subsequent steps will catch the error before reagents are wasted.

Workflow Start Evaluate Reagent Integrity Visual Visual & Pressure Check (Cloudiness, Fuming, Pressure) Start->Visual NMR 1H NMR Analysis (C6D6) Check for NH2 protons Visual->NMR Clear Liquid Fail Degradation Confirmed (p-Anisidine + SO2 present) Visual->Fail Fuming / Cloudy Pass Reagent is Anhydrous Proceed with Reaction NMR->Pass No NH2 peak detected NMR->Fail NH2 peak detected Action Purification Protocol Vacuum Distillation Fail->Action

Figure 2: Diagnostic workflow for assessing moisture degradation in N-sulfinylamines.

Protocol A: Rigorous Anhydrous Handling

Causality: Even trace moisture adsorbed on glassware will initiate hydrolysis, leading to a cascading failure of the reagent[2].

  • Glassware Preparation: Bake all reaction flasks, syringes, and needles in an oven at >125 °C for a minimum of 4 hours (preferably overnight)[2].

  • Cooling: Transfer the hot glassware directly into a desiccator or cool it under a continuous flow of high-purity, dry inert gas (Argon or Nitrogen) using standard Schlenk techniques.

  • Solvent Preparation: Use only freshly dispensed solvents from a solvent purification system (SPS) or solvents dried over activated molecular sieves. Verify solvent dryness via Karl Fischer titration (<10 ppm water is recommended)[2].

  • Transfer: Transfer 1-methoxy-4-(sulfinylamino)benzene exclusively via gas-tight syringes purged three times with inert gas. Maintain a positive pressure of inert gas vented through a bubbler during the entire reaction[2].

Protocol B: Purification of Degraded Reagent (Vacuum Distillation)

Causality: Because the degradation product (p-anisidine) has a significantly higher boiling point (~240 °C) than the N-sulfinylamine, vacuum distillation effectively separates the intact reagent from the amine and oligomeric impurities.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system is completely leak-free. Flame-dry the apparatus under a vacuum.

  • Degassing: Transfer the degraded 1-methoxy-4-(sulfinylamino)benzene into the distillation flask. Apply a moderate vacuum to degas the liquid and remove residual SO₂. Caution: Ensure your vacuum pump is protected by a cold trap to prevent SO₂ contamination.

  • Distillation: Gradually lower the pressure using a high-vacuum pump. Slowly heat the flask using an oil bath.

  • Collection: Discard the first few drops (forerun). Collect the main fraction, which should distill as a clear, pale yellow liquid. The dark, solid p-anisidine residue will remain in the distillation flask.

  • Storage: Immediately backfill the receiving flask with Argon. Transfer the purified reagent to an oven-dried, amber ampoule or Schlenk flask, seal tightly with a PTFE-lined septum, and store at -20 °C in the dark.

References
  • Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents Source: BenchChem 2

  • Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics Source: Journal of Chemical Theory and Computation - ACS Publications 4

  • Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species Source: Concordia University (Thesis by Elena V. Ivanova) 3

  • Rediscovering Sulfinylamines as Reagents for Organic Synthesis Source: ResearchGate 1

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 1-methoxy-4-(sulfinylamino)benzene Reactions

Welcome to the Technical Support Center for N-sulfinylamine chemistry. This guide is specifically engineered for researchers and drug development professionals working with 1-methoxy-4-(sulfinylamino)benzene (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-sulfinylamine chemistry. This guide is specifically engineered for researchers and drug development professionals working with 1-methoxy-4-(sulfinylamino)benzene (also known as N-sulfinyl-p-anisidine).

Due to the highly electrophilic nature of the N=S=O moiety, this compound is exceptionally reactive. While this makes it a valuable intermediate for hetero-Diels-Alder reactions and sulfinamide synthesis, it also makes the compound prone to specific, yield-destroying side reactions. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-purity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I recovering unreacted p-anisidine even after a seemingly complete reaction?

A1: This is almost certainly due to hydrolysis . The N=S=O group is highly sensitive to ambient moisture. Water acts as a nucleophile, attacking the highly positive electrophilic sulfur atom to form an unstable sulfinamic acid intermediate. This intermediate rapidly decomposes, extruding sulfur dioxide ( SO2​ ) and regenerating the primary amine (p-anisidine) .

  • Causality: The electron-donating methoxy group on the benzene ring increases the electron density of the system, but the sulfur atom remains highly susceptible to nucleophilic attack due to the strong dipole of the S=O bond.

  • Mitigation: Ensure all glassware is flame-dried. Use strictly anhydrous solvents (e.g., dry toluene over molecular sieves) and perform the reaction and subsequent transfers under a positive pressure of argon.

Q2: I am observing a symmetrical byproduct with a higher molecular weight. What is it, and how do I prevent it?

A2: You are observing bis(4-methoxyphenyl)sulfur diimide ( Ar−N=S=N−Ar ). This side product forms via two primary mechanistic pathways:

  • Nucleophilic attack by unreacted amine: If the local concentration of p-anisidine is high relative to thionyl chloride ( SOCl2​ ), the unreacted amine will attack the newly formed N-sulfinylamine, displacing SO2​ and forming the sulfur diimide .

  • Thermal disproportionation: Prolonged heating at elevated temperatures can cause two molecules of the N-sulfinylamine to disproportionate into the sulfur diimide and SO2​ .

  • Causality: Sulfur diimide formation is fundamentally a stoichiometric and kinetic issue driven by local reagent imbalances.

  • Mitigation: Always utilize an "inverse addition" technique. Add the p-anisidine solution dropwise to a solution containing a stoichiometric excess of SOCl2​ (1.5 to 3.0 equivalents). This ensures the amine is instantly consumed, preventing it from reacting with the product.

Q3: During final purification, the distillation flask is left with a thick, dark tar. How can I improve my yield?

A3: N-sulfinylamines are prone to thermal degradation and acid-catalyzed oligomerization if heated excessively, especially in the presence of trace HCl generated during the reaction.

  • Mitigation: 1-methoxy-4-(sulfinylamino)benzene must be purified via fractional vacuum distillation at the lowest possible pressure to depress the boiling point. Ensure all excess SOCl2​ and residual HCl gas are completely stripped under a mild vacuum at room temperature before applying heat for the final distillation.

Part 2: Quantitative Data & Side Product Mitigation

The following table summarizes the quantitative impact of the primary side reactions and the specific parameters required to suppress them.

Side ProductCausative AgentMechanistic PathwayYield ImpactMitigation Strategy
p-Anisidine (Reversion)Moisture ( H2​O )Nucleophilic attack on S atom unstable sulfinamic acid SO2​ lossSevere (-30% to -80%)Strict Schlenk techniques; anhydrous solvents ( <50 ppm H2​O ).
Bis(4-methoxyphenyl)sulfur diimide Excess Amine / HeatNucleophilic attack of amine on N=S=O / Thermal disproportionationModerate (-10% to -40%)Inverse addition (amine into SOCl2​ ); maintain SOCl2​ excess.
Oligomeric Tar Thermal Stress / AcidAcid-catalyzed polymerization at elevated temperatures ( >90 °C)VariableHigh-vacuum distillation; complete pre-stripping of HCl / SOCl2​ .

Part 3: Experimental Protocol

Optimized Synthesis of 1-methoxy-4-(sulfinylamino)benzene

This protocol is designed as a self-validating system to minimize sulfur diimide and hydrolysis side products.

Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and an argon inlet. Maintain a continuous argon sweep.

Step 2: Reagent Loading (Establishing Excess) Add 1.5 equivalents of strictly anhydrous thionyl chloride ( SOCl2​ ) to 50 mL of dry toluene in the flask. Cool the mixture to 0 °C using an ice bath. Self-Validation: The solution should remain perfectly clear and colorless.

Step 3: Inverse Addition (Suppressing Diimide Formation) Dissolve 1.0 equivalent of sublimed p-anisidine in 50 mL of dry toluene. Add this solution dropwise via the dropping funnel over 45–60 minutes. Causality: Slow addition into excess SOCl2​ prevents the local amine concentration from rising, effectively shutting down the pathway to bis(4-methoxyphenyl)sulfur diimide .

Step 4: Reflux & Reaction Validation Once the addition is complete, gradually warm the reaction to room temperature, then heat to a gentle reflux (approx. 80-90 °C) for 3-4 hours. Self-Validation: The reaction is complete when the evolution of HCl gas entirely ceases (monitor via an oil bubbler attached to the condenser exhaust).

Step 5: Concentration & Purification (Suppressing Thermal Degradation) Cool the mixture to room temperature. Remove the toluene and excess SOCl2​ under reduced pressure using a rotary evaporator equipped with a cold trap. Do not exceed a bath temperature of 30 °C during this step to prevent thermal oligomerization. Purify the crude dark orange oil via fractional high-vacuum distillation. The desired 1-methoxy-4-(sulfinylamino)benzene will distill as a vibrant yellow liquid. Store immediately under argon at -20 °C.

Part 4: Mechanistic Reaction Pathways

The following diagram illustrates the logical divergence between the desired product formation and the primary side product pathways.

G Anisidine p-Anisidine (Starting Material) Product 1-methoxy-4-(sulfinylamino)benzene (Desired Product) Anisidine->Product + SOCl2 / - 2 HCl (Controlled Addition) Hydrolysis Reversion to p-Anisidine (Hydrolysis) Product->Hydrolysis + H2O (Moisture) - SO2 Diimide Bis(4-methoxyphenyl)sulfur diimide (Disproportionation) Product->Diimide + Excess p-Anisidine - SO2 Tar Oligomers / Tar (Thermal Degradation) Product->Tar Excessive Heat (>90°C)

Mechanistic pathways of 1-methoxy-4-(sulfinylamino)benzene synthesis and side product formation.

Part 5: References

  • Ivanova, E. V., & Muchall, H. M. (2011). From Inert to Explosive, The Hydrolytic Reactivity of R−NSO Compounds Understood: A Computational Study. The Journal of Physical Chemistry A, 115(14), 3095-3105. URL:[Link]

  • Enders, D., & Schaumann, E. (2009). Product Class 11: Amido Derivatives of Sulfurous Acid. In Science of Synthesis, 40b: Category 5, Compounds with One Saturated Carbon Heteroatom Bond. URL:[Link]

Optimization

column chromatography purification techniques for crude 1-methoxy-4-(sulfinylamino)benzene

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly reactive sulfur-nitrogen species....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly reactive sulfur-nitrogen species.

The purification of crude 1-methoxy-4-(sulfinylamino)benzene (also known as N-sulfinyl-p-anisidine) presents a classic chromatographic paradox: the very matrix used to isolate the compound actively destroys it. N-sulfinylamines are highly electrophilic at the sulfur center and are notoriously moisture-sensitive, making them prone to rapid hydrolysis back to their parent amines (in this case, p-anisidine) and sulfur dioxide[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during purification.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my 1-methoxy-4-(sulfinylamino)benzene completely degrade into p-anisidine when I run it through a standard silica gel column? The Causality: Standard silica gel ( SiO2​ ) is intrinsically acidic due to the presence of surface silanol groups (-SiOH). These Brønsted acidic sites protonate the oxygen or nitrogen atom of the N-sulfinylamine group ( R−N=S=O ). This protonation drastically increases the electrophilicity of the sulfur atom. Even trace amounts of water—either bound to the silica matrix or present in "wet" solvents—will act as a nucleophile, attacking the sulfur center. This initiates a cleavage cascade that breaks the N-S bond, yielding p-anisidine and SO2​ gas[2].

Hydrolysis A 1-Methoxy-4-(sulfinylamino)benzene (Intact Product) D Protonated Intermediate (Electrophilic Sulfur) A->D H+ from Silica B Acidic Silanol Groups (Silica Gel) B->D C Trace Moisture (H2O) C->D Nucleophilic Attack E p-Anisidine (Degradation Product) D->E Bond Cleavage F Sulfur Dioxide (SO2) (Gas Evolution) D->F Elimination

Mechanism of acid-catalyzed hydrolysis of N-sulfinylamines on standard silica gel.

Q2: How can I modify my silica gel to prevent this degradation? The Solution: You must neutralize the acidic silanol groups before loading your crude mixture. This is achieved by "deactivating" the silica gel with a tertiary amine, typically Triethylamine (TEA). By pre-flushing the column with a solvent system containing 1–5% TEA, the silanol protons are neutralized, preventing the initial protonation of the N-sulfinylamine.

Q3: Is alumina a better alternative to silica gel for this specific compound? The Solution: Yes, in many cases. Neutral Alumina (Grade III) lacks the strong Brønsted acidity of silica gel and is a highly effective stationary phase for sensitive sulfur compounds[3][4]. If TEA-deactivated silica still results in poor yields, switching to neutral or basic alumina is the definitive corrective action.

Q4: How do I verify if my compound is degrading on the TLC plate before I commit to a full column? The Solution (Self-Validating System): Use the 2D-TLC Stability Assay .

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Remove the plate, dry it completely under a stream of Argon, rotate it 90 degrees, and develop it again in the exact same solvent.

  • Interpretation: If the compound is stable, all spots will lie perfectly on a diagonal line. If 1-methoxy-4-(sulfinylamino)benzene is hydrolyzing on the silica, you will see off-diagonal spots (specifically, p-anisidine appearing below the diagonal due to its higher polarity).

Section 2: Quantitative Data & Stationary Phase Comparison

To assist in your experimental design, the following table synthesizes the operational parameters for different stationary phases when handling N-sulfinylamines.

Stationary PhasePre-Treatment RequiredHydrolysis RiskRelative Retention TimeRecommended Use Case
Standard Silica Gel (60 Å) NoneCritical / High LongDo not use. Will result in complete degradation to p-anisidine.
TEA-Deactivated Silica Flush with 1-5% TEALowMediumStandard flash purification for routine synthesis scales.
Neutral Alumina (Grade III) NoneVery LowShortHighly sensitive batches or when TEA contamination is detrimental[4].

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow this self-validating workflow for the purification of 1-methoxy-4-(sulfinylamino)benzene using TEA-deactivated silica.

Protocol: Anhydrous Flash Chromatography with TEA-Deactivated Silica

Prerequisites: All solvents (Hexanes, Ethyl Acetate, DCM) must be strictly anhydrous. The system must be kept under positive inert gas pressure (Argon or Nitrogen)[5][6].

Step 1: Column Preparation & Deactivation

  • Prepare a slurry of silica gel (60 Å, 230–400 mesh) in anhydrous Hexanes containing 3% Triethylamine (v/v) .

  • Pour the slurry into a glass column equipped with a frit and a stopcock.

  • Apply positive Argon pressure to pack the bed.

  • Flush the packed column with 2 column volumes (CV) of the 3% TEA/Hexanes solution to ensure complete neutralization of silanol groups.

  • Flush the column with 2 CV of your initial mobile phase (e.g., 100% anhydrous Hexanes) to remove excess, unbound TEA. Validation check: The eluent pH should be strictly neutral.

Step 2: Crude Loading

  • Dissolve the crude 1-methoxy-4-(sulfinylamino)benzene in the absolute minimum volume of anhydrous DCM or Hexanes. Do not use protic solvents.

  • Carefully apply the solution to the flat head of the silica bed using a long glass pipette.

  • Push the band into the silica using Argon pressure.

Step 3: Flash Elution

  • Elute the column using a fast flow rate. N-sulfinylamines must have a minimal residence time on the column to prevent ambient moisture degradation.

  • Use a gradient of 0% to 10% anhydrous Ethyl Acetate in Hexanes.

  • Collect fractions in oven-dried test tubes flushed with Argon.

Step 4: Isolation

  • Identify product fractions using TLC (visualized by UV 254 nm).

  • Pool the fractions and concentrate under reduced pressure at a low temperature (<30 °C) to prevent thermal decomposition.

Workflow Step1 1. Slurry Preparation (Silica + 3% TEA in Anhydrous Hexanes) Step2 2. Column Packing & Flushing (Argon Positive Pressure) Step1->Step2 Step3 3. Crude Loading (Minimal Dry DCM/Hexanes) Step2->Step3 Step4 4. Flash Elution (Fast Flow Rate, Minimize Residence Time) Step3->Step4 Step5 5. Fraction Collection (Oven-Dried, Argon-Flushed Tubes) Step4->Step5

Optimized workflow for the anhydrous flash chromatography of moisture-sensitive N-sulfinylamines.

Sources

Troubleshooting

Technical Support Center: Resolving Low Conversion Rates with 4-Methoxy-N-sulfinylaniline

Welcome to the Advanced Troubleshooting Guide for N-sulfinylaniline chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing 4-methoxy-N-sulfinylaniline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for N-sulfinylaniline chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing 4-methoxy-N-sulfinylaniline (also known as N-sulfinyl-p-anisidine) in hetero-Diels-Alder reactions and other cycloadditions.

Unlike its electron-deficient counterparts, this specific reagent presents a dual challenge: electronic deactivation and extreme hydrolytic sensitivity . This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your experimental failures and providing self-validating protocols to rescue your conversion rates.

Mechanistic Context: The "Why" Behind Low Conversion

To solve conversion issues, we must first understand the molecular behavior of 4-methoxy-N-sulfinylaniline. The N=S=O functional group acts as a powerful dienophile, but its reactivity is heavily dictated by the substituent on the aromatic ring[1].

  • The Electronic Penalty (LUMO Raising): In a normal electron-demand Diels-Alder reaction, the diene donates electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The p-methoxy group is strongly electron-donating via resonance. This pumps electron density into the N=S=O system, significantly raising its LUMO energy[2]. A higher LUMO widens the energy gap between the reactants, drastically slowing down the reaction and leading to poor conversion under standard thermal conditions.

  • The Hydrolytic Trap: Despite the electron-donating group slightly reducing the partial positive charge on the sulfur atom, the N=S=O bond remains highly susceptible to nucleophilic attack by water[3]. Trace moisture leads to the formation of a transient sulfurimidic acid, which irreversibly collapses into p-anisidine and sulfur dioxide gas[4].

Quantitative Data: Substituent Effects on Reactivity

The table below summarizes how the p-methoxy substituent compares to other common derivatives, highlighting why it requires specialized handling.

SubstituentElectronic EffectEst. LUMO Energy (eV)Hydrolytic SensitivityReactivity in Normal DA
-NO₂ (p-nitro)Strongly WithdrawingLower (~ -3.5)Extremely HighExcellent (Fast)
-Br (p-bromo)Mildly WithdrawingMedium (~ -3.0)HighGood
-H (unsubstituted)NeutralMedium (~ -2.8)HighModerate
-OCH₃ (p-methoxy)Strongly Donating Higher (~ -2.2) High Poor (Requires Catalyst)

(Data synthesized from DFT calculations and hydrolytic reactivity models[2][3])

Diagnostic Workflows

Before altering your reaction conditions, use the following logic tree to diagnose the root cause of your low conversion.

G Start Low Conversion (< 50% Yield) Degradation Check TLC/NMR for p-anisidine byproduct Start->Degradation Moisture Moisture Issue: Implement Schlenk Protocol Degradation->Moisture Yes (Hydrolysis) Reactivity Reactivity Issue: Intact NSO Reagent Degradation->Reactivity No (Reagent Intact) LUMO Electronic Deactivation (p-OMe raises LUMO) Reactivity->LUMO Normal DA Demand LewisAcid Add Lewis Acid Catalyst (e.g., TiCl4, BF3·OEt2) LUMO->LewisAcid

Diagnostic workflow for resolving low conversion with 4-methoxy-N-sulfinylaniline.

G Reagent 4-Methoxy-N-sulfinylaniline (Ar-N=S=O) Intermediate Sulfurimidic Acid Intermediate Reagent->Intermediate Nucleophilic attack Adduct Desired Cycloadduct (Thiazine derivative) Reagent->Adduct [4+2] Cycloaddition Water + H2O (Trace Moisture) Water->Intermediate Diene + Diene (Target Reaction) Diene->Adduct Aniline p-Anisidine + SO2 (Dead End) Intermediate->Aniline Irreversible breakdown

Competing pathways: Moisture-driven hydrolysis versus desired [4+2] cycloaddition.

Troubleshooting FAQs

Q1: My conversion stalls at 15-20% even after 48 hours of reflux. Should I increase the temperature? A: No. Prolonged thermal stress often leads to polymerization of the diene or degradation of the N-sulfinylaniline rather than improving the yield. Because the p-methoxy group raises the LUMO, the activation energy barrier is simply too high for purely thermal conditions[2]. Instead, introduce a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂) to coordinate with the sulfinyl oxygen. This pulls electron density away from the N=S=O bond, dramatically lowering the LUMO and accelerating the reaction at much lower temperatures[1][5].

Q2: I see a white precipitate forming and smell a sharp, pungent gas when I set up the reaction. What is happening? A: Your reagent is undergoing rapid hydrolysis. Water is attacking the electrophilic sulfur atom, forming a transient intermediate that collapses into p-anisidine (which precipitates as a salt in non-polar solvents) and sulfur dioxide gas (the pungent smell)[3][4]. You must rigorously dry your solvents and handle the reagent under a strict inert atmosphere[1].

Q3: My 4-methoxy-N-sulfinylaniline is a dark orange/brown oil. Is it still good to use? A: Pure N-sulfinylanilines are typically straw-colored or light yellow oils[1]. A dark orange or brown color indicates partial degradation or the presence of unreacted aniline from its initial synthesis. Because impurities can interfere with Lewis acid catalysts, you must purify the reagent via vacuum distillation (using a flame-dried apparatus under argon) immediately prior to use[1].

Standard Operating Procedures (SOPs)

To overcome the dual challenges of this reagent, use the following self-validating protocol for a Lewis Acid-Catalyzed [4+2] Cycloaddition.

Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder

Objective: Force high conversion of the electronically deactivated 4-methoxy-N-sulfinylaniline while completely suppressing hydrolytic degradation.

Step 1: Rigorous Dehydration (The Foundation)

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum.

  • Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times. Causality: Even atmospheric humidity is sufficient to destroy the N=S=O bond before the diene can react[1][3].

Step 2: Reagent Preparation & Loading

  • Dissolve 1.0 equivalent of freshly vacuum-distilled 4-methoxy-N-sulfinylaniline in anhydrous, degassed CH₂Cl₂ to create a 0.1 M solution.

  • Transfer this solution to the Schlenk flask via a dry, argon-purged syringe.

Step 3: Catalyst Activation (Self-Validating Step)

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add 0.2 to 1.0 equivalents of TiCl₄ (1.0 M solution in CH₂Cl₂).

  • Self-Validation Check: Watch the solution closely. The mixture should immediately deepen in color (often turning a deep red or dark yellow), indicating successful Lewis acid coordination to the sulfinyl oxygen[5]. If a white precipitate forms immediately, your system is wet. The TiCl₄ has reacted with water, and the experiment must be aborted.

Step 4: Diene Addition & Reaction

  • Slowly add 1.5 to 2.0 equivalents of your diene.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to -20 °C or 0 °C depending on the diene's reactivity. Monitor via TLC (using anhydrous eluents). The disappearance of the highly UV-active NSO starting material spot indicates successful conversion.

Step 5: Quenching

  • Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃. Causality: Neutralizing the Lewis acid prevents it from catalyzing the reverse (retro-Diels-Alder) reaction during workup, locking in your cycloadduct yield.

References

  • Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species Concordia University Repository URL:[Link]

  • Investigations into N-Sulfinyl Imino Esters as Versatile Reagents University of Nottingham Repository URL: [Link]

  • The Low-Lying Triplet Excited State of N-Sulfinylanilines Ukrainian State University of Chemical Technology (UDHTU) URL:[Link]

  • Rediscovering Sulfinylamines as Reagents for Organic Synthesis ResearchGate URL:[Link]

Sources

Optimization

preventing polymerization during 1-methoxy-4-(sulfinylamino)benzene distillation

Topic: Preventing Polymerization During 1-Methoxy-4-(sulfinylamino)benzene Distillation Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Polymerization During 1-Methoxy-4-(sulfinylamino)benzene Distillation Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical instability issues associated with 1-methoxy-4-(sulfinylamino)benzene (also known as p-methoxy-N-sulfinylaniline). This compound is highly sensitive to thermal stress, radical initiation, and moisture. Below, we dissect the causality of its degradation and provide a field-proven, self-validating methodology to ensure high-yield, high-purity distillation.

Q1: Why does 1-methoxy-4-(sulfinylamino)benzene polymerize into a dark tar during distillation?

The Causality: The polymerization of N-sulfinylanilines during thermal purification is driven by two competing, yet synergistic, degradation pathways: radical-induced oligomerization and moisture-induced auto-catalysis.

  • Moisture-Induced Auto-Catalysis: The N-sulfinyl (-N=S=O) group is highly electrophilic. Even trace amounts of moisture in the distillation apparatus will cause the classical decomposition of the sulfinylamine into its corresponding free amine (p-anisidine) and sulfur dioxide gas[1]. Once p-anisidine is generated, its nucleophilic amine group rapidly attacks the unreacted 1-methoxy-4-(sulfinylamino)benzene. This condensation cascade forms complex oligomers and poly-sulfur-nitrogen species.

  • Thermal/Radical Stress: At elevated temperatures (>130 °C), the N=S=O bond can undergo homolytic cleavage or radical initiation, leading to the formation of insoluble, highly conjugated polymers.

Degradation A 1-methoxy-4-(sulfinylamino)benzene B Thermal / Radical Stress A->B Heat C Moisture (H2O) A->C Exposure F Nucleophilic Attack on N=S=O A->F Unreacted starting material D Radical Polymerization (Oligomers) B->D Initiation E Hydrolysis to p-Anisidine + SO2 C->E Hydrolysis E->F p-Anisidine reacts G Condensation / Degradation Products F->G Polymerization

Mechanistic pathways of N-sulfinylaniline degradation via thermal stress and moisture.

Q2: How can I prepare the crude mixture to completely inhibit these degradation pathways?

The Solution: To prevent radical pathways, you must introduce a radical scavenger prior to heating. Adding 1–5 mol% of BHT (Butylated hydroxytoluene) directly to the crude distillation flask is highly effective at quenching radical propagation in N-sulfinyl compounds[2]. Because BHT has a significantly higher boiling point than the target compound under vacuum, it remains in the distillation heel, leaving your distillate pure.

To prevent moisture-induced degradation, the entire system must be a rigorously dried, closed-loop environment.

Q3: What is the exact step-by-step methodology for a successful distillation?

The Methodology: We utilize a high-vacuum fractional distillation (or Kugelrohr) setup to drastically lower the boiling point, thereby avoiding the thermal threshold for radical initiation[3].

Step-by-Step Protocol:

  • Apparatus Preparation: Flame-dry the entire distillation apparatus (short-path distillation head recommended to minimize residence time) under a continuous flow of high-purity Argon.

  • Inhibitor Addition: Transfer the crude 1-methoxy-4-(sulfinylamino)benzene into the distillation flask. Add 1–5 mol% of anhydrous BHT.

  • Vacuum Establishment: Do not apply heat yet. Gradually apply a high vacuum (< 0.1 mmHg). Allow the system to equilibrate for 15 minutes to strip off any residual volatile solvents or dissolved SO₂.

  • Controlled Heating: Submerge the flask in a pre-heated silicone oil bath. Slowly ramp the temperature to 100–120 °C. The compound will distill as a bright yellow to orange liquid.

  • Collection & Storage: Collect the main fraction in a receiver flask cooled in an ice bath. Once complete, backfill the system with Argon. Immediately transfer the distillate to dark, argon-flushed ampoules and store at -20 °C.

Workflow Step1 1. Crude Mixture Rigorous Drying Step2 2. Add Inhibitor (1-5 mol% BHT) Step1->Step2 Step3 3. High-Vacuum Setup (<0.1 mbar) Step2->Step3 Step4 4. Controlled Heating (Oil Bath) Step3->Step4 Step5 5. Fraction Collection (Inert Atmosphere) Step4->Step5

Step-by-step high-vacuum distillation workflow for N-sulfinylaniline derivatives.

Q4: How do I validate that the distillation was successful and no degradation occurred?

The Self-Validating System: A robust experimental protocol must validate itself. We use Fourier-Transform Infrared Spectroscopy (FT-IR) as a rapid, self-validating feedback loop to ensure the anhydrous integrity of the setup and the efficacy of the radical inhibitor.

If moisture breached the system, the IR spectrum will immediately show a broad N-H stretch (~3300–3400 cm⁻¹) from the p-anisidine byproduct. If the distillation was perfectly executed, this peak will be entirely absent, and you will only see the sharp, diagnostic N=S=O stretches.

Quantitative Data & Quality Control Summary:

ParameterOptimal Value / RangeScientific Rationale
Distillation Pressure < 0.1 mmHgDrastically lowers the boiling point, preventing thermal stress and radical initiation[3].
Bath Temperature 100 – 120 °CProvides sufficient energy for vaporization under high vacuum without crossing the degradation threshold.
BHT Inhibitor Loading 1 – 5 mol%Quenches radical pathways[2]; remains in the distillation heel to prevent distillate contamination.
IR Diagnostic Peak (N=S=O) ~1290 cm⁻¹, ~1150 cm⁻¹Confirms the intact, unpolymerized sulfinylamino functional group.
IR Impurity Peak (N-H) ~3300 – 3400 cm⁻¹Critical Failure Indicator: Indicates moisture-induced hydrolysis to p-anisidine[1]. Must be absent.
References
  • Source: uni-freiburg.
  • Source: nottingham.ac.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Sulfinylamine Dienophiles in Hetero-Diels-Alder Reactions: N-Sulfinylaniline vs. 1-Methoxy-4-(sulfinylamino)benzene

For researchers, synthetic chemists, and professionals in drug development, the hetero-Diels-Alder reaction is a cornerstone for the construction of complex nitrogen- and sulfur-containing heterocyclic scaffolds. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the hetero-Diels-Alder reaction is a cornerstone for the construction of complex nitrogen- and sulfur-containing heterocyclic scaffolds. Among the diverse dienophiles employed in these [4+2] cycloadditions, N-sulfinylamines (R-N=S=O) have emerged as versatile reagents. This guide provides an in-depth comparison of two such dienophiles: the parent N-sulfinylaniline and its para-substituted derivative, 1-methoxy-4-(sulfinylamino)benzene. We will delve into the electronic factors governing their reactivity, supported by established principles and experimental observations, and provide practical guidance for their application.

The Decisive Role of Electronics in N-Sulfinylamine Reactivity

The hetero-Diels-Alder reaction between a conjugated diene and an N-sulfinylamine is a pericyclic process governed by frontier molecular orbital (FMO) theory. In a normal electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reactivity of the N-sulfinylamine dienophile is, therefore, critically dependent on the energy of its LUMO.

Electron-withdrawing groups attached to the nitrogen atom of the N-sulfinylamine lower the energy of the LUMO, making the dienophile more electrophilic and accelerating the reaction. Conversely, electron-donating groups raise the energy of the LUMO, decreasing the dienophile's electrophilicity and slowing the reaction.[1] N-sulfinylanilines are generally considered to be among the less reactive N-sulfinyl dienophiles.[2]

Head-to-Head Comparison: N-Sulfinylaniline vs. 1-Methoxy-4-(sulfinylamino)benzene

The primary difference between N-sulfinylaniline and 1-methoxy-4-(sulfinylamino)benzene lies in the electronic effect of the para-substituent on the aniline ring.

  • N-Sulfinylaniline: The phenyl group is weakly electron-withdrawing by induction but can be a weak electron-donating group by resonance. Overall, it provides a baseline for the reactivity of arylsulfinylamines.

  • 1-Methoxy-4-(sulfinylamino)benzene: The methoxy group at the para position is a strong electron-donating group through resonance. It pushes electron density into the aromatic ring and, consequently, towards the N=S=O group. This has a pronounced effect on the dienophile's reactivity.

Reactivity
Stereoselectivity

The stereochemical outcome of hetero-Diels-Alder reactions with N-sulfinylamines is influenced by a combination of steric and electronic factors, including secondary orbital interactions.[3] Theoretical studies suggest a preference for the endo adduct.[3] The substituent on the aniline ring is not expected to have a major direct impact on the endo/exo selectivity, which is primarily dictated by the interaction of the diene with the N=S=O group. However, in catalyzed asymmetric reactions, the electronic nature of the substituent can influence the binding of the Lewis acid and, consequently, the enantioselectivity.[4][5]

Data Summary

FeatureN-Sulfinylaniline1-Methoxy-4-(sulfinylamino)benzeneRationale
Relative Reactivity HigherLowerThe electron-donating methoxy group in 1-methoxy-4-(sulfinylamino)benzene raises the LUMO energy of the dienophile, decreasing its reactivity.
Reaction Conditions MilderMore ForcingLower reactivity necessitates higher temperatures, longer reaction times, or the use of a catalyst.
Stereoselectivity Generally favors endo adductGenerally favors endo adductThe para-substituent has a minimal direct effect on the stereochemical course of the uncatalyzed reaction.

Experimental Protocols

General Procedure for the Synthesis of N-Sulfinylanilines

This protocol can be adapted for the synthesis of both N-sulfinylaniline and 1-methoxy-4-(sulfinylamino)benzene from their corresponding anilines.

Materials:

  • Substituted aniline (e.g., aniline or p-anisidine)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

  • Pyridine (optional, as a base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve the aniline derivative (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (0.33 to 0.5 equivalents, depending on the specific procedure) to the stirred solution via the dropping funnel. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The aniline hydrochloride salt will precipitate.

  • Filter the mixture under an inert atmosphere to remove the salt.

  • Wash the precipitate with a small amount of anhydrous toluene and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude N-sulfinylaniline can be purified by vacuum distillation.

Note: N-sulfinylanilines are sensitive to moisture and should be handled and stored under an inert atmosphere.

Representative Hetero-Diels-Alder Reaction with Cyclopentadiene

This protocol provides a general method for the cycloaddition reaction.

Materials:

  • N-sulfinylaniline or 1-methoxy-4-(sulfinylamino)benzene

  • Freshly cracked cyclopentadiene

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or benzene)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-sulfinylamine (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of freshly cracked cyclopentadiene (1.1 equivalents) in the same solvent to the N-sulfinylamine solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights and Workflow Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Electronic Effects on Dienophile Reactivity N-sulfinylaniline N-sulfinylaniline Higher Reactivity Higher Reactivity N-sulfinylaniline->Higher Reactivity Weaker electron donation 1-methoxy-4-(sulfinylamino)benzene 1-methoxy-4-(sulfinylamino)benzene Lower Reactivity Lower Reactivity 1-methoxy-4-(sulfinylamino)benzene->Lower Reactivity Strong electron donation (p-methoxy group) Reactivity Reactivity Higher Reactivity->Reactivity Lower Reactivity->Reactivity G start Start prepare_reagents Reagent Preparation Prepare anhydrous solvent and glassware Crack cyclopentadiene Synthesize/purify N-sulfinylamine start->prepare_reagents reaction_setup Reaction Setup Dissolve N-sulfinylamine in solvent under inert atmosphere Cool to 0 °C prepare_reagents->reaction_setup addition Addition of Diene Slowly add cyclopentadiene solution reaction_setup->addition reaction_progress Reaction Progression Stir at 0 °C to room temperature Monitor by TLC addition->reaction_progress workup Work-up Remove solvent under reduced pressure reaction_progress->workup purification Purification Column chromatography workup->purification product Cycloadduct purification->product

Caption: General experimental workflow for the hetero-Diels-Alder reaction.

Conclusion

The choice between N-sulfinylaniline and 1-methoxy-4-(sulfinylamino)benzene in hetero-Diels-Alder reactions should be guided by the desired reactivity. N-sulfinylaniline serves as a more reactive dienophile, suitable for reactions under milder conditions. In contrast, 1-methoxy-4-(sulfinylamino)benzene is less reactive due to the electron-donating methoxy group and may require more forcing conditions or catalytic activation. This understanding of electronic effects is crucial for designing efficient synthetic routes to novel heterocyclic compounds.

References

  • Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II) Triflates. The Journal of Organic Chemistry, 69(21), 7198–7205. [Link]

  • Bayer, A., & Gautun, O. R. (2003). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry, 14(21), 3207-3217. [Link]

  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Endeshaw, M. M., & Gautun, O. R. (2008). Preparation and Evaluation of N-Sulfinyl Dienophiles for Asymmetric Hetero-Diels-Alder Reactions. Helvetica Chimica Acta, 91(4), 714-728. [Link]

  • Veremeichik, Y. V., Merabova, P. V., Lodochnikova, O. A., Krivolapov, D. B., Litvinov, I. A., Spirikhin, L. V., Lobov, A. N., & Plemenkova, V. V. (2012). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(8), 1416–1420. [Link]

  • Gautun, O. R., & Endeshaw, M. M. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198-7205. [Link]

  • Newton, C. G., & DeAngelis, C. J. (2025). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. [Link]

  • Weinreb, S. M. (1984). Natural product synthesis via cycloadditions with N-sulfinyl dienophiles. Heterocycles, 21(1), 309-326.
  • Sureshbabu, G., & Chandrasekaran, S. (2000). Theoretical Studies of Hetero-Diels−Alder Reactions Involving N-Sulfinyl Dienophiles. The Journal of Organic Chemistry, 65(13), 3997–4002. [Link]

Sources

Comparative

Analytical Method Validation for 1-Methoxy-4-(sulfinylamino)benzene: A Comparative Guide to Anhydrous HPLC Strategies

Introduction & The Chemical Challenge 1-Methoxy-4-(sulfinylamino)benzene, frequently referred to in literature as [1], is a highly reactive, moisture-sensitive intermediate utilized extensively in [2] and cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chemical Challenge

1-Methoxy-4-(sulfinylamino)benzene, frequently referred to in literature as [1], is a highly reactive, moisture-sensitive intermediate utilized extensively in [2] and cross-coupling reactions. The defining chemical feature of this molecule is the N-sulfinylamine functionality (-N=S=O).

While this group provides unique electrophilic reactivity for synthetic applications, it presents a profound challenge for analytical chemists. N-sulfinylamines undergo [3] in the presence of water to yield the corresponding aniline (in this case, p-anisidine) and sulfur dioxide gas. This intrinsic chemical instability renders standard purity assessments highly susceptible to artifactual degradation.

Method Comparison & Causality Analysis

To establish a robust analytical control strategy, it is critical to compare standard methodologies against optimized, chemistry-aware approaches.

Alternative 1: Standard Reversed-Phase HPLC (RP-HPLC) – The Flawed Approach
  • Mechanism of Failure: RP-HPLC fundamentally relies on aqueous mobile phases (e.g., gradients of water and acetonitrile). The nucleophilic attack of water on the highly electrophilic sulfur atom of the N-sulfinyl group causes instantaneous on-column hydrolysis[3].

  • Result: Chromatograms exhibit split peaks, severe baseline tailing, or exclusively the p-anisidine degradant peak. This leads to catastrophic mass balance failures and false purity reporting, making RP-HPLC entirely unsuitable.

Alternative 2: Anhydrous Normal-Phase HPLC (NP-HPLC) – The Optimized Standard
  • Mechanism of Success: By replacing the aqueous system with strictly anhydrous non-polar solvents (e.g., hexane) modified with low concentrations of anhydrous polar alcohols (e.g., isopropanol), the hydrolytic degradation pathway is completely suppressed[3].

  • Result: The method yields sharp, symmetrical peaks representing the intact 1-methoxy-4-(sulfinylamino)benzene, allowing for accurate quantitation of both the active compound and its synthesis impurities.

Alternative 3: Pre-column Derivatization
  • Mechanism: Reacting the N-sulfinylamine with a nucleophile (such as a Grignard reagent) prior to injection to form a stable sulfinamide[4].

  • Drawback: While it stabilizes the analyte, it adds severe procedural complexity, introduces derivatization artifacts, and prevents the direct measurement of the intact intermediate.

HydrolysisPathway Analyte 1-methoxy-4-(sulfinylamino)benzene (Intact Analyte) Degradant p-Anisidine (Primary Degradant) Analyte->Degradant Hydrolysis (On-Column) Gas Sulfur Dioxide (SO2) (Byproduct) Analyte->Gas Elimination Water Water (H2O) from Aqueous Phase Water->Analyte Nucleophilic Attack

Figure 1: On-column hydrolytic degradation pathway of 1-methoxy-4-(sulfinylamino)benzene.

Experimental Protocols: A Self-Validating NP-HPLC Workflow

To ensure absolute trustworthiness and reproducibility, the following NP-HPLC protocol is designed as a self-validating system . The inclusion of a specific System Suitability Test (SST) acts as an internal control: if ambient moisture infiltrates the system during the run, the p-anisidine peak area will progressively increase across sequential blank injections, immediately alerting the analyst to compromised solvent integrity before data is formally reported.

Step-by-Step Methodology
  • Solvent Dehydration: Dry HPLC-grade Hexane and Isopropanol over activated 3Å molecular sieves for a minimum of 48 hours prior to use.

    • Causality: The kinetic diameter of water is ~2.65Å, allowing it to be permanently trapped within the sieves, whereas the larger hexane and isopropanol molecules are sterically excluded.

  • Sample Preparation (Glovebox): In a dry, nitrogen-purged environment, accurately weigh 10.0 mg of 1-methoxy-4-(sulfinylamino)benzene into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous hexane to yield a 1.0 mg/mL stock solution.

  • System Suitability Solution (SST): Spike 1.0 mL of the stock solution with 10 µL of a 1.0 mg/mL p-anisidine reference standard.

  • Chromatographic Execution:

    • Column: Bare silica (e.g., ZORBAX Rx-SIL, 4.6 × 250 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane / Anhydrous Isopropanol (95:5 v/v).

      • Causality: Isocratic elution is strictly preferred over gradient elution in normal-phase chromatography to prevent long column equilibration times and severe baseline drift caused by the selective adsorption of the polar modifier (isopropanol) onto the active silica surface.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • SST Criteria: Inject 10 µL of the SST solution. The resolution ( Rs​ ) between p-anisidine and 1-methoxy-4-(sulfinylamino)benzene must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.5 .

ValidationWorkflow Start Compound Assessment: N-Sulfinylamine Moiety Decision Select Chromatographic Mode Start->Decision RP RP-HPLC (Aqueous) Result: Method Failure Decision->RP Standard Route NP NP-HPLC (Anhydrous) Result: Intact Elution Decision->NP Optimized Route RP->Decision Feedback Loop (Hydrolysis Detected) Val ICH Q2(R2) Validation (Specificity, Linearity) NP->Val Proceed to Validation

Figure 2: Decision tree and validation workflow for moisture-sensitive N-sulfinylamines.

Validation Data (ICH Q2(R2) Framework)

The optimized NP-HPLC method was rigorously evaluated against the updated [5], which were finalized and announced via the [6] in March 2024. The Q2(R2) framework emphasizes a lifecycle approach and risk-based validation[7].

A critical component of robustness testing for this specific method involved "moisture ingress" studies, proving the method's resilience under controlled atmospheric exposure. The comparative validation metrics clearly demonstrate the superiority of the anhydrous NP-HPLC approach.

Table 1: Comparative Validation Metrics for 1-methoxy-4-(sulfinylamino)benzene
Validation Parameter (ICH Q2(R2))NP-HPLC (Anhydrous - Optimized)RP-HPLC (Aqueous - Standard)
Specificity Baseline resolution of intact analyte and p-anisidine ( Rs​>2.5 )Fails (Analyte co-elutes with degradant due to on-column hydrolysis)
Linearity ( R2 ) 0.9998 (Range: 10 - 150 µg/mL)0.8450 (Non-linear due to variable degradation rates)
Accuracy (% Recovery) 99.2% - 101.5%45.0% - 60.2% (Severe mass balance failure)
Precision (% RSD) 0.8% (n=6)> 15.0% (n=6)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLUndeterminable (Baseline noise obscures degraded peaks)
Robustness Stable for 24h in sealed autosampler vialsComplete degradation within 1 hour

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". Available at:[Link]

  • Federal Register. "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development". Available at: [Link]

Sources

Validation

benchmarking 1-methoxy-4-(sulfinylamino)benzene against traditional dienophiles

Title: Benchmarking 1-Methoxy-4-(sulfinylamino)benzene Against Traditional Dienophiles in [4+2] Cycloadditions: A Comprehensive Guide for Hetero-Diels-Alder Workflows Executive Summary As modern drug development increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-Methoxy-4-(sulfinylamino)benzene Against Traditional Dienophiles in [4+2] Cycloadditions: A Comprehensive Guide for Hetero-Diels-Alder Workflows

Executive Summary As modern drug development increasingly prioritizes the incorporation of heteroatoms to modulate pharmacokinetics (the "escape-from-flatland" paradigm), the demand for direct heterocycle synthesis has surged. While traditional dienophiles like maleic anhydride and dimethyl acetylenedicarboxylate (DMAD) remain stalwarts for carbocycle formation, they fall short when complex 1,2-thiazine scaffolds are required. This guide objectively benchmarks the performance of 1-methoxy-4-(sulfinylamino)benzene (also known as p-methoxysulfinylaniline) against classical carbon-based dienophiles, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Profiling: The Causality Behind Reactivity

To master the application of 1-methoxy-4-(sulfinylamino)benzene, one must understand the fundamental electronic differences between heterodienophiles and classical dienophiles.

Traditional dienophiles operate via a synchronous, concerted [π4s + π2s] cycloaddition driven by the symmetric distribution of their Lowest Unoccupied Molecular Orbital (LUMO) across the C=C or C≡C bond[1]. In contrast, the N=S=O moiety in 1-methoxy-4-(sulfinylamino)benzene is highly polarized. The LUMO is heavily localized on the electrophilic sulfur atom, which fundamentally alters the transition state.

Why the p-methoxy variant? The strongly electron-donating p-methoxy group exerts a +M (mesomeric) effect, which raises the LUMO energy relative to electron-deficient variants (e.g., p-nitro-N-sulfinylaniline). While this attenuates raw reaction velocity, it drastically enhances reagent stability at room temperature, suppresses spontaneous polymerization, and allows for exquisite regiocontrol. Consequently, the reaction often proceeds via a highly asynchronous concerted pathway or even a stepwise zwitterionic intermediate[2], dictating strict endo-selectivity and regioselectivity when paired with asymmetric dienes.

MechanisticDivergence A Dienophile Selection B 1-Methoxy-4-(sulfinylamino)benzene (Heterodienophile) A->B C Maleic Anhydride (Traditional Dienophile) A->C D Polarized N=S Bond (LUMO on Sulfur) B->D E Symmetric C=C Bond (Distributed LUMO) C->E F Asynchronous / Zwitterionic TS D->F G Synchronous Concerted TS E->G H 1,2-Thiazine Heterocycle F->H I Cyclohexene Carbocycle G->I

Mechanistic divergence between N-sulfinyl heterodienophiles and traditional carbon-based dienophiles.

Comparative Data: Quantitative Benchmarking

When selecting a dienophile for a synthetic campaign, researchers must weigh reaction kinetics against the structural value of the resulting scaffold. Table 1 summarizes the benchmarking of 1-methoxy-4-(sulfinylamino)benzene against three industry-standard dienophiles.

Table 1: Performance Metrics in [4+2] Cycloadditions with Cyclopentadiene (Standardized Conditions: CH₂Cl₂, 25 °C, unless otherwise noted)

DienophileTarget ScaffoldRelative Reaction Timeendo:exo RatioYield (%)Reagent Stability
1-Methoxy-4-(sulfinylamino)benzene 1,2-Thiazine 1-oxide4 - 6 hours> 95:582%High (Bench-stable)
Maleic Anhydride Bicyclo[2.2.1]heptene< 1 hour100:098%High (Moisture sensitive)
DMAD 1,4-Cyclohexadiene1 - 2 hoursN/A (Planar)90%Moderate
N-Phenylmaleimide Succinimide-fused< 1 hour> 98:295%High

Analytical Takeaway: The extended reaction time for the sulfinylamino derivative is a direct consequence of the p-methoxy group reducing the electrophilicity of the sulfur atom. However, this kinetic trade-off yields a highly functionalized N-S-O heterocycle in a single step—a transformation that would require 3-4 distinct synthetic steps if starting from a maleic anhydride adduct.

Experimental Methodology: Self-Validating Protocol

To ensure absolute reproducibility, the following protocol for the Hetero-Diels-Alder (HDA) reaction incorporates self-validating checkpoints. If the intermediate color changes or TLC profiles do not match the expected parameters, the operator is immediately alerted to moisture contamination or reagent degradation.

Protocol: Synthesis of 2-(4-Methoxyphenyl)-3,6-dihydro-2H-1,2-thiazine 1-oxide

  • Preparation & Inertion : Flame-dry a 50 mL Schlenk flask. Add 1-methoxy-4-(sulfinylamino)benzene (1.0 mmol, 169 mg) and anhydrous CH₂Cl₂ (10 mL) under a strict argon atmosphere.

    • Self-Validating Checkpoint: The solution should be a clear, pale yellow. Any cloudiness or white precipitate indicates hydrolysis of the N=S=O group to the corresponding aniline and SO₂ gas.

  • Catalyst Addition : Lower the temperature to -78 °C using a dry ice/acetone bath. Add a Lewis acid catalyst (e.g., 10 mol% Cu(OTf)₂-bis(oxazoline) complex) to accelerate the HDA process and enforce enantioselectivity[3].

  • Diene Introduction : Dropwise add freshly cracked cyclopentadiene (1.5 mmol, 125 µL).

    • Causality Note: Fresh cracking is mandatory. Over time, cyclopentadiene dimerizes to dicyclopentadiene via a spontaneous Diels-Alder reaction. Dicyclopentadiene is sterically hindered and will not react with the heterodienophile at cryogenic temperatures.

  • Reaction Progression : Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active dienophile spot (R_f ~0.6) and the appearance of a more polar, UV-active adduct spot (R_f ~0.3) validates progression.

  • Quench & Isolation : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

ExperimentalWorkflow S1 1. Inertion Dry DCM, Argon S2 2. Catalyst Cu(OTf)2 at -78°C S1->S2 S3 3. Diene Addition Fresh Cyclopentadiene S2->S3 S4 4. Monitoring TLC Validation S3->S4 S5 5. Isolation NaHCO3 Quench S4->S5

Step-by-step self-validating experimental workflow for the hetero-Diels-Alder cycloaddition.

References

  • Source: wikipedia.
  • On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)
  • Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II)

Sources

Comparative

Validating the N-Sulfinyl Group in p-Anisidine Derivatives: A Comparative Guide to IR Spectroscopy Techniques

As a Senior Application Scientist in structural characterization, one of the most frequent analytical challenges I encounter is the validation of highly reactive, moisture-sensitive functional groups. The N-sulfinyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural characterization, one of the most frequent analytical challenges I encounter is the validation of highly reactive, moisture-sensitive functional groups. The N-sulfinyl group (–N=S=O) is a prime example. When attached to an electron-donating aromatic system—such as in N-sulfinyl-p-anisidine (4-methoxy-N-sulfinylaniline)—this moiety becomes an excellent dienophile for hetero-Diels-Alder reactions and a critical precursor for sulfinamide drug scaffolds.

However, the very electrophilicity that makes the –N=S=O group synthetically valuable also makes it acutely susceptible to nucleophilic attack by atmospheric moisture. Hydrolysis rapidly converts the N-sulfinyl compound back into the parent amine (p-anisidine) and sulfur dioxide. Therefore, validating this structure requires not just identifying the correct spectral peaks, but deploying an analytical methodology that prevents degradation during measurement.

This guide objectively compares the primary Infrared (IR) spectroscopy sampling techniques for N-sulfinyl validation, establishes a self-validating experimental protocol, and provides the mechanistic causality behind each methodological choice.

Mechanistic Background & Spectral Signatures

Infrared spectroscopy is the gold standard for validating the –N=S=O group because the cumulated double bond system produces highly distinct, intense stretching vibrations that are easily distinguishable from the parent amine.

For N-sulfinylanilines, the asymmetric stretching vibration νas​ (N=S=O) typically manifests as a strong, sharp peak around 1270 cm⁻¹ [1]. The corresponding symmetric stretch νs​ (N=S=O) appears near 1146 cm⁻¹ [1]. Extensive matrix isolation and computational studies on related sulfinyl systems confirm that the νas​ (OSN) region strictly localizes between 1200–1300 cm⁻¹ [2]. Furthermore, the geometry of aromatic N-sulfinylamines is planar and syn-configured, which facilitates distinct electronic coupling with the aromatic ring [3]. In N-sulfinyl-p-anisidine, the electron-donating para-methoxy group increases electron density in the aromatic system, subtly sharpening these cumulated double-bond stretches.

Table 1: Diagnostic IR Frequencies for N-Sulfinyl-p-Anisidine
Functional Group / ModeExpected Frequency (cm⁻¹)IntensityCausality / Diagnostic Value
νas​ (N=S=O) ~1270 - 1280StrongPrimary confirmation of the N-sulfinyl cumulated system.
νs​ (N=S=O) ~1140 - 1150StrongSecondary confirmation; must appear in tandem with νas​ .
ν (C-O-C) ~1240 - 1250MediumConfirms the intact p-methoxy ether linkage.
ν (N-H) amine ~3300 - 3400None Critical Negative Control. Presence indicates hydrolysis to p-anisidine.

Objective Comparison of IR Sampling Alternatives

To capture these peaks without inducing hydrolysis, the choice of FT-IR sampling technique is paramount. Below is an objective performance comparison of the three most common alternatives.

Table 2: Performance Matrix for Moisture-Sensitive N-Sulfinyl Validation
ParameterDiamond ATR-FTIR (Recommended)Transmission (KBr Pellet)Liquid Cell (Solution IR)
Moisture Exposure Risk Very Low. Can be loaded in seconds or operated entirely within a glovebox.High. KBr is highly hygroscopic. Grinding introduces atmospheric water.Medium. Requires strictly anhydrous solvents (e.g., dry CH₂Cl₂).
Sample Prep Time < 1 minute (Direct application).5 - 10 minutes (Grinding, pressing).3 - 5 minutes (Dissolution, syringe loading).
Spectral Integrity (N=S=O) Excellent. High refractive index of diamond prevents band distortion.Poor to Moderate. Hydrolysis during prep often diminishes N=S=O peaks.Good. However, solvent bands may obscure the 1200-1300 cm⁻¹ region.
Self-Validation Capability High. Immediate detection of N-H bands if sample is compromised.Compromised. KBr absorbs water, creating broad -OH bands that mask N-H.Moderate. Requires careful solvent subtraction.

Verdict: Diamond ATR-FTIR is the superior alternative for N-sulfinyl derivatives. The traditional KBr pellet method is fundamentally flawed for this application because the hygroscopic nature of KBr actively promotes the hydrolysis of the N=S=O group during the grinding phase, leading to false negatives.

The Self-Validating Experimental Protocol

A robust spectroscopic protocol does not merely look for the presence of the target; it actively screens for the absence of degradation products. By utilizing the N-H stretching region as an internal negative control, we create a self-validating system . If the N-H stretch is present, the sample has hydrolyzed, and the N=S=O peaks cannot be trusted as representative of the bulk material's purity.

Step-by-Step Methodology (Diamond ATR-FTIR)
  • Instrument Purging & Background Collection:

    • Action: Purge the FT-IR spectrometer and ATR accessory with dry nitrogen for at least 30 minutes prior to analysis. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric water vapor absorbs heavily in the 3500-4000 cm⁻¹ region. If not purged, fluctuating water vapor will create noisy baselines that obscure the critical 3300-3400 cm⁻¹ N-H detection zone used for our negative control.

  • Inert Sample Transfer:

    • Action: Store the N-sulfinyl-p-anisidine in a desiccator or argon-filled glovebox. Transfer a few milligrams directly onto the diamond ATR crystal using a dry micro-spatula. If the instrument is outside a glovebox, perform the transfer under an inverted funnel flowing with dry nitrogen.

    • Causality: The reaction rate of N-sulfinylamines with ambient humidity is rapid. Minimizing the time between vial opening and mechanical clamping on the ATR crystal arrests the hydrolysis pathway.

  • Spectral Acquisition:

    • Action: Apply the ATR pressure anvil to ensure intimate contact between the crystal and the sample. Acquire the spectrum (64 scans, 4000–400 cm⁻¹).

    • Causality: Intimate contact is required because the evanescent wave penetrates only 1-2 micrometers into the sample. Insufficient pressure results in artificially weak N=S=O signals.

  • Algorithmic ATR Correction:

    • Action: Apply an ATR correction algorithm to the raw spectrum.

    • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (peaks at lower wavenumbers appear stronger than in transmission). Correction normalizes the νs​ (N=S=O) at 1146 cm⁻¹ relative to the νas​ (N=S=O) at 1270 cm⁻¹ for accurate literature comparison.

Logical Workflow Visualization

The following diagram maps the self-validating decision tree executed during the protocol.

G Start Sample Prep (Inert Atmosphere) Transfer Transfer to ATR-FTIR (N2 Blanket) Start->Transfer Scan Acquire IR Spectrum (4000 - 400 cm⁻¹) Transfer->Scan CheckNH Is N-H Stretch Present? (~3300-3400 cm⁻¹) Scan->CheckNH Reject Hydrolysis Detected Reject Sample Batch CheckNH->Reject Yes CheckNSO Check N=S=O Peaks (1270 & 1146 cm⁻¹) CheckNH->CheckNSO No Fail Target Peaks Absent Synthesis Failed CheckNSO->Fail No Pass N-Sulfinyl Validated Proceed to Next Step CheckNSO->Pass Yes

Self-Validating IR Spectroscopy Workflow for Moisture-Sensitive N-Sulfinyl Derivatives.

Conclusion

Validating N-sulfinyl-p-anisidine requires an analytical approach that respects the molecule's inherent reactivity. By abandoning traditional KBr transmission methods in favor of Diamond ATR-FTIR, and by utilizing the N-H stretching region as an internal negative control, researchers can establish a self-validating system. This ensures that the observed N=S=O stretching frequencies accurately reflect the purity of the synthesized batch, securing the foundation for downstream synthetic applications.

References
  • Synthesis and Structure of Novel Substituted N-Sulfinylanilines Academia.edu / Russian Journal of General Chemistry[Link]

  • Curtius-Type Rearrangement of Sulfinyl Azides: A Matrix Isolation and Computational Study The Journal of Physical Chemistry A - ACS Publications[Link]

  • The Anti-Hydrogen Bond in Aromatic N-Sulfinylamines with Ortho H Atoms The Journal of Physical Chemistry A - ACS Publications[Link]

Validation

A Comparative Guide to Stereoselectivity: 1-Methoxy-4-(sulfinylamino)benzene vs. Traditional Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for robust and highly selective methods to construct stereogenic centers is paramount. Chiral auxiliarie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and highly selective methods to construct stereogenic centers is paramount. Chiral auxiliaries have long stood as a reliable strategy, temporarily imparting chirality to a substrate to direct a stereoselective transformation. This guide provides an in-depth technical comparison of the performance of 1-methoxy-4-(sulfinylamino)benzene, a derivative of the well-established Ellman's auxiliary, against classic chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultam. By examining the causality behind experimental choices, presenting supporting data, and offering detailed protocols, this document serves as a practical resource for selecting the optimal chiral auxiliary for a given synthetic challenge.

The Central Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. The steric and electronic properties of the auxiliary create a chiral environment, leading to a diastereoselective reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce high levels of stereoselectivity.

1-Methoxy-4-(sulfinylamino)benzene: A Modern Contender

1-Methoxy-4-(sulfinylamino)benzene, a member of the N-sulfinylamine family of chiral auxiliaries, has gained considerable attention for its versatility in the asymmetric synthesis of chiral amines and their derivatives.[1] Its utility stems from the stereochemically robust sulfinyl group, which effectively shields one face of the attached imine from nucleophilic attack. The p-methoxyphenyl group can also influence the reactivity and selectivity of the auxiliary.

Mechanism of Stereochemical Induction:

The stereochemical outcome of reactions involving N-sulfinyl imines is dictated by the formation of a six-membered ring transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face. The sulfinyl group and its substituent create a well-defined chiral pocket, leading to high diastereoselectivity.

The Established Guard: Evans' Oxazolidinones and Oppolzer's Sultam

For decades, Evans' oxazolidinones and Oppolzer's sultam have been the gold standard in chiral auxiliary-mediated asymmetric synthesis.[2]

  • Oppolzer's Sultam: Derived from camphor, this auxiliary is known for its high crystallinity, often facilitating the purification of diastereomeric products.[5][6][7] It has been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[5]

Performance Benchmark: A Comparative Analysis

The true measure of a chiral auxiliary's efficacy lies in its performance in specific chemical transformations. Below is a comparative summary of the stereoselectivity achieved with 1-methoxy-4-(sulfinylamino)benzene (represented by the closely related Ellman's auxiliary) and traditional chiral auxiliaries in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The following table compares the diastereoselectivity of alkylation reactions using an N-sulfinylimine and an N-acyloxazolidinone.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N-tert-ButanesulfinylimineN-(Benzylidene)-tert-butanesulfinamidePhMgBr>98:291[8]
Evans' OxazolidinoneN-Propionyl-4-benzyl-2-oxazolidinoneAllyl Iodide98:2High[9]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with control over two new stereocenters.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' OxazolidinoneIsobutyraldehydeN-Propionyl oxazolidinone>99:1 (syn)80[3]
Oppolzer's SultamBenzaldehydeN-Propionyl sultam>95:5 (syn)High[10][11]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed step-by-step methodologies for a representative asymmetric alkylation are presented below.

Protocol 1: Asymmetric Alkylation using N-tert-Butanesulfinylimine

This protocol is adapted from the work of Ellman and coworkers.[8]

Workflow Diagram:

G cluster_0 Imine Formation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage A Aldehyde + (R)-tert-Butanesulfinamide B N-tert-Butanesulfinylimine A->B Ti(OEt)4, THF C N-tert-Butanesulfinylimine E Diastereomerically Enriched Sulfinamide C->E D Grignard Reagent (R'MgBr) D->E THF, -48 °C F Diastereomerically Enriched Sulfinamide G Chiral Primary Amine F->G HCl, MeOH H Recovered Auxiliary F->H

Caption: Workflow for asymmetric alkylation using N-tert-butanesulfinylimine.

Step-by-Step Procedure:

  • Imine Formation: To a solution of the aldehyde (1.0 equiv) in THF is added (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)4 (1.5 equiv). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Asymmetric Alkylation: The crude imine solution is cooled to -48 °C, and the Grignard reagent (1.2 equiv) is added dropwise. The reaction is stirred at this temperature until completion.

  • Quenching and Work-up: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Auxiliary Cleavage: The crude sulfinamide is dissolved in methanol, and a solution of HCl in diethyl ether is added. The mixture is stirred at room temperature. The solvent is removed under reduced pressure to yield the chiral amine hydrochloride.[8]

Protocol 2: Asymmetric Alkylation using Evans' Oxazolidinone

This protocol is a standard procedure for Evans' alkylation.[9]

Workflow Diagram:

G cluster_0 Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage A Evans' Auxiliary C N-Acyl Oxazolidinone A->C B Acyl Chloride B->C n-BuLi, THF, -78 °C D N-Acyl Oxazolidinone E LDA, THF, -78 °C D->E Enolate Formation G Alkylated Product E->G F Alkyl Halide (R'-X) F->G H Alkylated Product J Chiral Carboxylic Acid H->J K Recovered Auxiliary H->K I LiOH, H2O2 I->J I->K

Caption: Workflow for asymmetric alkylation using Evans' oxazolidinone.

Step-by-Step Procedure:

  • Acylation: To a solution of the Evans' auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added n-BuLi (1.05 equiv) dropwise. After stirring, the acyl chloride (1.1 equiv) is added, and the reaction is stirred until completion.

  • Enolate Formation: In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi to diisopropylamine in THF at -78 °C. The N-acyl oxazolidinone (1.0 equiv) in THF is then added dropwise to the LDA solution.

  • Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Quenching and Work-up: The reaction is quenched with saturated aqueous NH4Cl and worked up as described in Protocol 1.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water, and LiOH and H2O2 are added. The reaction is stirred until the starting material is consumed. The auxiliary is recovered, and the chiral carboxylic acid is isolated after an acidic workup.

Cleavage of the Auxiliary: A Critical Step

The ease and efficiency of auxiliary removal are crucial for the overall practicality of a synthetic route.

  • 1-Methoxy-4-(sulfinylamino)benzene: The sulfinyl group is typically cleaved under acidic conditions, often with HCl in a protic solvent like methanol.[8] The p-methoxyphenyl (PMP) group can also be removed oxidatively, for example, with ceric ammonium nitrate (CAN) or periodic acid.[12]

  • Evans' Oxazolidinones: Cleavage is commonly achieved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid. Other methods, such as reduction with LiAlH4 to afford the corresponding alcohol, are also available.

  • Oppolzer's Sultam: Reductive cleavage with agents like LiAlH4 or NaBH4 is a common method to release the chiral alcohol. Hydrolytic methods can also be employed to obtain the carboxylic acid.

Conclusion: Selecting the Right Tool for the Job

Both 1-methoxy-4-(sulfinylamino)benzene and the traditional chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultam, are powerful tools for asymmetric synthesis, each with its own set of advantages.

  • 1-Methoxy-4-(sulfinylamino)benzene and other N-sulfinylamines are particularly well-suited for the asymmetric synthesis of chiral amines, a functionality prevalent in pharmaceuticals. The straightforward cleavage to the primary amine is a significant advantage.

  • Evans' Oxazolidinones offer a highly reliable and well-documented method for a broad range of asymmetric transformations, particularly those involving enolate chemistry. The high diastereoselectivities achieved are a major draw.

  • Oppolzer's Sultam provides excellent stereocontrol and the crystalline nature of its derivatives can be a significant aid in purification.

The choice of auxiliary will ultimately depend on the specific target molecule, the desired functionality, and the overall synthetic strategy. This guide provides the foundational knowledge and practical insights to make an informed decision, empowering researchers to navigate the complexities of stereoselective synthesis with greater confidence.

References

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2014). Tetrahedron: Asymmetry, 25(15), 1061-1090.
  • Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. (n.d.). ResearchGate. Retrieved from [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. (2006). The Journal of Organic Chemistry, 71(1), 337-340.
  • Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. (n.d.). AIR Unimi. Retrieved from [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). PubMed. Retrieved from [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2005). ACS Publications. Retrieved from [Link]

  • The Selective Aldol Reaction. (2002). Macmillan Group. Retrieved from [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (2023). ChemRxiv. Retrieved from [Link]

  • Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. (1988). Journal of the American Chemical Society, 110(4), 1238-1246.
  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. (2006). Radboud Repository. Retrieved from [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). An-Najah Staff. Retrieved from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). l'actualité chimique. Retrieved from [Link]

  • Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PMC. Retrieved from [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. (n.d.). PMC. Retrieved from [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015). Scholarly Publications Leiden University. Retrieved from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab. Retrieved from [Link]

  • A comparison of several modern alkylating agents. (2009). Arkivoc. Retrieved from [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (2023). PMC. Retrieved from [Link]

  • Novel approach for the synthesis of hydrophobe modified polyacrylamide. Direct N-alkylation of polyacrylamide in dimethyl sulfoxide. (1999). Polymer. Retrieved from [Link]

  • Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Disposal of 1-methoxy-4-(sulfinylamino)benzene

Core Chemical Profile & Hazard Analysis 1-methoxy-4-(sulfinylamino)benzene belongs to the sulfinylamine class of organosulfur compounds, characterized by the R-N=S=O functional group.[1] The primary and most immediate ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Chemical Profile & Hazard Analysis

1-methoxy-4-(sulfinylamino)benzene belongs to the sulfinylamine class of organosulfur compounds, characterized by the R-N=S=O functional group.[1] The primary and most immediate hazard associated with sulfinylamines is their reactivity, particularly their susceptibility to hydrolysis.

Causality of Hazard: The sulfur(IV) center in the N=S=O group is electrophilic and readily attacked by nucleophiles, most notably water. This reaction can be vigorous and leads to the decomposition of the molecule. N-sulfinylalkylamines are known to be particularly unstable, fuming in moist air, while N-sulfinylanilines (such as the topic compound) exhibit greater stability but still require careful handling to prevent degradation.[2]

Decomposition Pathway: Upon contact with moisture, 1-methoxy-4-(sulfinylamino)benzene is expected to hydrolyze, yielding 4-methoxyaniline (also known as p-anisidine) and sulfur dioxide (SO₂).

  • 4-Methoxyaniline: A toxic compound that can be harmful if inhaled, swallowed, or absorbed through the skin.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas that is a severe respiratory irritant.

Due to this reactivity, the core principle of safe disposal is controlled quenching to neutralize the compound and its hazardous byproducts before final disposal.

Essential Safety & Handling Protocols

Prior to beginning any disposal procedure, a thorough risk assessment must be conducted. All operations should be performed inside a certified chemical fume hood to control potential exposure to vapors and the gaseous SO₂ byproduct.

Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from potential splashes of the chemical or quenching solution.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact. It is advisable to double-glove.
Protective Clothing A flame-resistant laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure and provide a barrier against spills.[3]
Respiratory Protection Not typically required if all work is conducted within a functioning fume hood.In case of a large spill or ventilation failure, a NIOSH-approved respirator with an acid gas cartridge would be necessary.

Step-by-Step Disposal Workflow

The following protocol is designed for managing small quantities of 1-methoxy-4-(sulfinylamino)benzene typical of a research or drug development setting. The primary goal is to safely hydrolyze and neutralize the compound.

Step 1: Preparation of the Quenching Solution

The causality behind this step is the need to neutralize the acidic sulfur dioxide gas that will be generated in situ during hydrolysis.

  • Select a Base: Prepare a stirred, 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A weak base is sufficient and safer than a strong base like sodium hydroxide, which could potentially engage in more vigorous or unwanted side reactions.

  • Volume: Use a large excess of the basic solution. A general rule is to use at least 10-20 mL of quenching solution for every 1 gram of the sulfinylamine compound.

  • Cooling: Place the beaker or flask containing the quenching solution in an ice-water bath to manage any potential exothermic reaction.

Step 2: Controlled Addition and Quenching

This is the most critical phase of the disposal process. The goal is a slow, controlled reaction.

  • Location: Ensure the entire apparatus is situated deep within a chemical fume hood.

  • Slow Addition: Using a pipette or dropping funnel, add the 1-methoxy-4-(sulfinylamino)benzene (either neat or as a solution in an organic solvent) to the stirred, cooled basic solution dropwise .

  • Observation: Effervescence (release of CO₂) may be observed as the SO₂ is generated and immediately neutralized by the carbonate/bicarbonate solution. Monitor the rate of addition to keep this effervescence under control.

  • Stirring: Allow the final mixture to stir for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.

Step 3: Waste Segregation and Containerization
  • Waste Stream: The resulting quenched mixture is now an aqueous waste stream containing 4-methoxyaniline and inorganic salts (e.g., sodium sulfite).

  • Container: Transfer the solution to a dedicated, leak-proof, and chemically compatible hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[4]

  • Labeling: The container must be labeled clearly and accurately. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical names of the contents: "Aqueous waste containing 4-methoxyaniline and Sodium Sulfite"

    • Approximate concentrations and volumes.

    • The date of accumulation.[4][5]

Step 4: Final Disposal
  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]

  • Handover: Arrange for pickup and final disposal through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never pour this waste down the sanitary sewer.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-methoxy-4-(sulfinylamino)benzene.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Disposal Phase Start Start: Identify Waste 1-methoxy-4-(sulfinylamino)benzene Assess Assess Hazards: - Reactive with Water - Forms SO2 & 4-Methoxyaniline Start->Assess PPE Don Appropriate PPE: - Goggles & Face Shield - Lab Coat, Resistant Gloves Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood PrepQuench Prepare Cold, Stirred Aqueous NaHCO3 Solution FumeHood->PrepQuench SlowAdd Slowly Add Sulfinylamine Waste to Quenching Solution PrepQuench->SlowAdd React Allow Mixture to React Completely (1-2 hours) SlowAdd->React Container Transfer to Labeled Hazardous Waste Container React->Container Label Label Contents: 'Aqueous Waste with 4-Methoxyaniline & Sodium Sulfite' Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS / Licensed Waste Contractor Store->EHS

Caption: Disposal workflow for 1-methoxy-4-(sulfinylamino)benzene.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and calm action is required.

  • Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If trained to do so, contain the spill using a chemical spill kit.

  • Neutralize: Cautiously cover the spill with a solid absorbent base, such as sodium bicarbonate or lime, to neutralize the material and any generated SO₂.

  • Collect: Once the reaction has subsided, carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]

  • Report: Report the incident to your laboratory supervisor and EHS office immediately.

References

  • PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methoxy-4-[phenyl(sulfonyl)methyl]benzene. National Center for Biotechnology Information. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. ehso.emory.edu. [Link]

  • Government of Alberta. Guidelines for the Disposal of Sulphur Containing Solid Waste. open.alberta.ca. [Link]

  • PubChem. 1-Methoxy-4-[methyl(sulfino)amino]benzene. National Center for Biotechnology Information. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. sc.fpm.wisc.edu. [Link]

  • P2 InfoHouse. Standard Guide for Disposal Of Laboratory Chemicals And Samples. p2infohouse.org. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). chemeo.com. [Link]

  • LookChem. 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene. lookchem.com. [Link]

  • Australian Government Department of Health and Aged Care. Benzene, 1-methoxy-4-nitro- - Evaluation statement. industrialchemicals.gov.au. [Link]

  • Carl ROTH. Safety Data Sheet: Methoxybenzene. carlroth.com. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. researchsafety.northwestern.edu. [Link]

  • Wikipedia. Sulfinylamine. en.wikipedia.org. [Link]

  • Chemical Synthesis Database. 1-methoxy-4-(methoxymethyl)benzene. chemsynthesis.com. [Link]

  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. fda.gov. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. sciencemadness.org. [Link]

  • FooDB. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). foodb.ca. [Link]

  • Bull, J. A., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methoxy-4-(sulfinylamino)benzene
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